Vegfr-2-IN-27
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H21FN4O4 |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
ethyl 4-[3-fluoro-4-[(3-methylphenyl)carbamoylamino]phenoxy]quinazoline-2-carboxylate |
InChI |
InChI=1S/C25H21FN4O4/c1-3-33-24(31)22-28-20-10-5-4-9-18(20)23(30-22)34-17-11-12-21(19(26)14-17)29-25(32)27-16-8-6-7-15(2)13-16/h4-14H,3H2,1-2H3,(H2,27,29,32) |
InChI Key |
JLYZADCXABGDBV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2C(=N1)OC3=CC(=C(C=C3)NC(=O)NC4=CC=CC(=C4)C)F |
Origin of Product |
United States |
Foundational & Exploratory
Vegfr-2-IN-27: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vegfr-2-IN-27 is a potent small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By targeting the ATP-binding site of the VEGFR-2 kinase domain, this compound effectively abrogates downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on cellular signaling, its antiproliferative activity, and detailed experimental protocols for its characterization.
Introduction to VEGFR-2 Signaling
Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are central to the process of angiogenesis, the formation of new blood vessels from pre-existing ones. This process is vital for normal physiological functions such as development and wound healing. However, in pathological conditions like cancer, uncontrolled angiogenesis is a hallmark, supplying tumors with the necessary nutrients and oxygen for growth and metastasis.
Upon binding of VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain. This activation initiates a cascade of downstream signaling events, primarily through the Phospholipase Cγ (PLCγ)-Protein Kinase C (PKC)-MAPK and the PI3K/AKT pathways. These pathways ultimately regulate endothelial cell proliferation, survival, and migration.
Mechanism of Action of this compound
This compound is a selective inhibitor that targets the kinase activity of VEGFR-2. By competitively binding to the ATP-binding pocket of the VEGFR-2 kinase domain, it prevents the transfer of phosphate from ATP to the tyrosine residues, thereby inhibiting receptor autophosphorylation and activation. This blockade of the initial step in the signaling cascade leads to the suppression of all downstream angiogenic signals.
Quantitative Data
The inhibitory activity of this compound has been characterized through various in vitro assays. The following tables summarize the available quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity
| Target | IC50 (nM) |
| VEGFR-2 | 14.8[1][2][3][4] |
Note: Some studies have reported a higher IC50 value of 140 nM for a compound also designated as "7a". Further clarification on the specific chemical entity is advised.[5]
Table 2: Antiproliferative Activity
| Cell Line | Cancer Type | IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | 13.67[5] |
| HCT116 | Colorectal Carcinoma | 5.48[5] |
| MCF-7 | Breast Cancer | 7.34[5] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the VEGFR-2 signaling pathway and the point of intervention for this compound.
Experimental Protocols
In Vitro VEGFR-2 Kinase Assay
This assay is designed to measure the direct inhibitory effect of this compound on the kinase activity of recombinant human VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent
-
White, opaque 96-well plates
Protocol:
-
Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add the VEGFR-2 enzyme, the peptide substrate, and the various concentrations of this compound.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using a luminescent readout according to the manufacturer's protocol.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability (MTT) Assay
This assay determines the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HepG2, HCT116, MCF-7)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blot for VEGFR-2 Phosphorylation
This method is used to confirm the inhibitory effect of this compound on VEGFR-2 autophosphorylation in a cellular context.
Materials:
-
Endothelial cells (e.g., HUVECs) or cancer cells expressing VEGFR-2
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175) and anti-total-VEGFR-2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting apparatus
Protocol:
-
Culture cells to near confluency and serum-starve them overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with VEGF-A for a short period (e.g., 5-10 minutes) to induce VEGFR-2 phosphorylation.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated VEGFR-2 signal to the total VEGFR-2 signal.
Experimental Workflow Diagram
Conclusion
This compound is a potent inhibitor of VEGFR-2 kinase activity, demonstrating significant antiproliferative effects in various cancer cell lines. Its mechanism of action is centered on the direct inhibition of VEGFR-2 autophosphorylation, leading to the blockade of downstream pro-angiogenic signaling pathways. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound in oncology and other angiogenesis-dependent diseases. Further studies are warranted to establish its kinase selectivity profile and in vivo efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ponatinib (AP24534) | Multi-targeted Kinase Inhibitor | AmBeed.com [ambeed.com]
- 5. N-Substituted-4-phenylphthalazin-1-amine-derived VEGFR-2 inhibitors: Design, synthesis, molecular docking, and anticancer evaluation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the VEGFR-2 Signaling Pathway: A Core Target in Angiogenesis and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1), is a pivotal receptor tyrosine kinase (RTK) that plays a central role in angiogenesis, the formation of new blood vessels.[1][2][3] Its activation by its primary ligand, VEGF-A, initiates a cascade of intracellular signaling events crucial for endothelial cell proliferation, migration, survival, and permeability.[2][4][5] Consequently, VEGFR-2 has emerged as a critical therapeutic target for a multitude of pathologies characterized by aberrant angiogenesis, most notably cancer. This guide provides an in-depth exploration of the VEGFR-2 signaling pathway, methodologies for its investigation, and quantitative data for a representative inhibitor, herein referred to as "Vegfr-2-IN-27," to illustrate the principles of inhibitor characterization.
The VEGFR-2 Signaling Cascade
The binding of VEGF-A to the extracellular domain of VEGFR-2 induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within its cytoplasmic domain.[4] This trans-phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating multiple downstream signaling pathways that collectively orchestrate the angiogenic response.
Key Downstream Signaling Pathways:
-
PLCγ-PKC-MAPK Pathway (Proliferation): Upon activation, VEGFR-2 recruits and phosphorylates Phospholipase C gamma (PLCγ) at Tyr1175.[4] Activated PLCγ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG activates Protein Kinase C (PKC), which in turn activates the Raf-MEK-ERK (MAPK) cascade, leading to the transcription of genes involved in endothelial cell proliferation.[2][4]
-
PI3K-Akt Pathway (Survival and Permeability): The phosphorylated Tyr951 residue serves as a docking site for the T-cell specific adaptor (TSAd), which recruits and activates Src. Src, in turn, activates the Phosphoinositide 3-kinase (PI3K)-Akt signaling pathway.[4] Akt is a key survival kinase that inhibits apoptosis and promotes cell survival. This pathway also contributes to increased vascular permeability.[4]
-
p38 MAPK Pathway (Migration): Activation of VEGFR-2 can also lead to the phosphorylation of p38 MAPK via pathways involving NCK and Fyn.[6] The p38 MAPK pathway is instrumental in regulating the actin cytoskeleton, which is essential for endothelial cell migration.[6]
-
FAK Pathway (Migration and Adhesion): VEGFR-2 activation can also stimulate Focal Adhesion Kinase (FAK) signaling, either through association with SHB adapter proteins or via HSP90 and RhoA/ROCK1.[6] FAK is a critical regulator of cell adhesion and migration.
Figure 1: Simplified VEGFR-2 Signaling Pathway.
Quantitative Analysis of a Representative VEGFR-2 Inhibitor: this compound
Due to the absence of publicly available data for a compound specifically named "this compound," this section presents representative quantitative data for a hypothetical small molecule inhibitor of VEGFR-2. Such data is crucial for the preclinical evaluation of any potential drug candidate.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) |
| VEGFR-2 | 5.2 |
| VEGFR-1 | 150.8 |
| VEGFR-3 | 89.3 |
| PDGFRβ | 250.1 |
| c-Kit | 312.5 |
| FGFR1 | >1000 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.
Table 2: Cellular Activity of this compound
| Cell Line | Assay | IC50 (nM) |
| HUVEC | VEGF-stimulated Proliferation | 12.5 |
| HUVEC | VEGF-stimulated VEGFR-2 Phosphorylation | 8.9 |
| A549 (Lung Carcinoma) | Cell Viability | 250.4 |
| HT-29 (Colon Carcinoma) | Cell Viability | 315.7 |
HUVEC: Human Umbilical Vein Endothelial Cells
Experimental Protocols
Detailed and robust experimental protocols are fundamental to the characterization of any VEGFR-2 inhibitor. Below are methodologies for key assays.
In Vitro VEGFR-2 Kinase Assay
Objective: To determine the direct inhibitory activity of a compound against the isolated VEGFR-2 kinase domain.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
Test compound (this compound)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the test compound and recombinant VEGFR-2 kinase to the wells of a 384-well plate containing the assay buffer.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the Poly(Glu, Tyr) substrate and ATP.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's protocol. Luminescence is inversely proportional to kinase activity.
-
Calculate IC50 values using a non-linear regression analysis of the dose-response curve.
HUVEC Proliferation Assay
Objective: To assess the effect of a compound on VEGF-induced endothelial cell proliferation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Recombinant human VEGF-A
-
Test compound (this compound)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well plates
Procedure:
-
Seed HUVECs in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for 4-6 hours.
-
Pre-treat the cells with serial dilutions of the test compound for 1 hour.
-
Stimulate the cells with a final concentration of 20 ng/mL VEGF-A.
-
Incubate for 48-72 hours at 37°C in a CO2 incubator.
-
Measure cell viability using the CellTiter-Glo® assay, which quantifies ATP as an indicator of metabolically active cells.
-
Determine the IC50 value from the dose-response curve.
Western Blot for VEGFR-2 Phosphorylation
Objective: To determine the inhibitory effect of a compound on VEGF-induced VEGFR-2 autophosphorylation in a cellular context.
Materials:
-
HUVECs
-
Serum-free medium
-
Recombinant human VEGF-A
-
Test compound (this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total VEGFR-2, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Culture HUVECs to near confluence and then serum-starve for 16-24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 2 hours.
-
Stimulate the cells with 50 ng/mL VEGF-A for 5-10 minutes.
-
Immediately wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary antibodies overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities to determine the extent of phosphorylation inhibition.
Figure 2: Drug Discovery Workflow for a VEGFR-2 Inhibitor.
Conclusion
The VEGFR-2 signaling pathway is a well-validated and highly significant target in the field of oncology and other angiogenesis-dependent diseases. A thorough understanding of its intricate signaling network is paramount for the rational design and development of effective therapeutic agents. The characterization of a potential inhibitor, such as the representative "this compound," requires a multi-faceted approach encompassing biochemical assays, cellular functional screens, and ultimately, in vivo validation. The methodologies and data presented in this guide provide a foundational framework for researchers and drug development professionals engaged in the pursuit of novel VEGFR-2 targeted therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VASCULAR ENDOTHELIAL GROWTH FACTOR RECEPTOR 2 (VEGFR2) AS A MARKER FOR MALIGNANT VASCULAR TUMORS AND MESOTHELIOMA – IMMUNOHISTOCHEMICAL STUDY OF 262 VASCULAR ENDOTHELIAL AND 1640 NONVASCULAR TUMORS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. biorbyt.com [biorbyt.com]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
In-Depth Technical Guide: Binding Affinity of Vegfr-2-IN-27 to VEGFR-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of the inhibitor Vegfr-2-IN-27 to its target, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document details the quantitative binding data, the experimental protocol for its determination, and the broader context of the VEGFR-2 signaling pathway.
Quantitative Binding Affinity Data
This compound, also identified as compound 7a in some literature, is a potent inhibitor of VEGFR-2. The primary quantitative measure of its binding affinity is the half-maximal inhibitory concentration (IC50).
| Compound | Target | IC50 (nM) |
| This compound | VEGFR-2 | 14.8[1] |
This low nanomolar IC50 value indicates a high binding affinity of this compound for the VEGFR-2 kinase, suggesting its potential as a therapeutic agent for diseases driven by angiogenesis.
Experimental Protocol: VEGFR-2 Kinase Assay
While the specific publication detailing the experimental protocol for the 14.8 nM IC50 value of this compound could not be definitively located through the conducted searches, a representative and widely accepted methodology for determining the IC50 of small molecule inhibitors against VEGFR-2 is the Enzyme-Linked Immunosorbent Assay (ELISA). The following is a detailed, generalized protocol based on standard industry practices.
Objective: To determine the in vitro inhibitory activity of this compound against VEGFR-2 kinase activity.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 as a substrate
-
Adenosine triphosphate (ATP)
-
This compound (test compound)
-
Sorafenib or Sunitinib (reference compound)
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
Coating buffer (e.g., PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
96-well microtiter plates
-
Plate reader
Procedure:
-
Plate Coating: A 96-well microtiter plate is coated with the substrate, Poly(Glu, Tyr) 4:1, and incubated overnight at 4°C.
-
Washing: The plate is washed multiple times with wash buffer to remove any unbound substrate.
-
Blocking: The remaining protein-binding sites in the wells are blocked by adding a blocking buffer and incubating for at least 1 hour at room temperature.
-
Compound Preparation: A serial dilution of this compound is prepared in the assay buffer. A similar dilution series is prepared for the reference compound.
-
Kinase Reaction:
-
The recombinant human VEGFR-2 kinase is added to the wells.
-
The various concentrations of this compound or the reference compound are added to their respective wells.
-
The kinase reaction is initiated by adding a solution of ATP.
-
The plate is incubated for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C or 37°C) to allow for the phosphorylation of the substrate.
-
-
Detection:
-
The reaction is stopped, and the plate is washed to remove the reaction mixture.
-
An anti-phosphotyrosine antibody-HRP conjugate is added to each well and incubated to allow binding to the phosphorylated substrate.
-
The plate is washed again to remove any unbound antibody.
-
-
Signal Development: The TMB substrate is added to each well, and the plate is incubated in the dark. The HRP enzyme catalyzes the conversion of TMB to a colored product.
-
Measurement: The reaction is stopped by adding a stop solution, which changes the color of the product. The absorbance is measured using a plate reader at a specific wavelength (e.g., 450 nm).
-
Data Analysis: The absorbance values are plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Visualizations
VEGFR-2 Signaling Pathway
The following diagram illustrates the major signaling cascades initiated by the activation of VEGFR-2 upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF). These pathways are crucial for processes such as cell proliferation, survival, migration, and angiogenesis.
Caption: VEGFR-2 Signaling Pathway.
Experimental Workflow for IC50 Determination
The following diagram outlines the key steps in the experimental workflow for determining the IC50 value of an inhibitor against VEGFR-2.
Caption: Experimental Workflow for IC50 Determination.
References
Vegfr-2-IN-27: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Vegfr-2-IN-27, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activity, and experimental protocols related to this compound.
Chemical Structure and Properties
This compound, also referred to as compound 7a in primary literature, is a quinazoline-based urea derivative. Its chemical structure and key physicochemical properties are summarized below.[1][2][3][4][5][6]
Chemical Structure:
Image Credit: MedChemExpress
Physicochemical Properties:
| Property | Value | Reference |
| IUPAC Name | 2-Quinazolinecarboxylic acid, 4-[3-fluoro-4-[[[(3-methylphenyl)amino]carbonyl]amino]phenoxy]-, ethyl ester | [3] |
| CAS Number | 2439096-14-5 | [2][4][5] |
| Molecular Formula | C25H21FN4O4 | [2] |
| Molecular Weight | 460.46 g/mol | [2] |
| SMILES | O=C(C1=NC(OC2=CC=C(NC(NC3=CC=CC(C)=C3)=O)C(F)=C2)=C4C=CC=CC4=N1)OCC | [2] |
Biological Activity
This compound is a highly potent inhibitor of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis.[1][5] Its inhibitory activity has been quantified through in vitro kinase assays.
In Vitro Activity:
| Parameter | Value | Reference |
| IC50 (VEGFR-2) | 14.8 nM | [1][5] |
Signaling Pathway
This compound exerts its biological effects by inhibiting the VEGFR-2 signaling pathway. Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels (angiogenesis).[7][8][9] By blocking the kinase activity of VEGFR-2, this compound disrupts these signaling pathways.
Caption: Inhibition of the VEGFR-2 signaling cascade by this compound.
Experimental Protocols
The following sections detail the methodologies for the synthesis and biological evaluation of this compound, as described in the primary literature.[1]
Synthesis of this compound (Compound 7a)
The synthesis of this compound involves a multi-step process. A detailed experimental procedure can be found in the publication "Scaffold hopping and redesign approaches for quinazoline based urea derivatives as potent VEGFR-2 inhibitors" in Bioorganic Chemistry.[1] The general synthetic workflow is outlined below.
Caption: A simplified workflow for the synthesis of this compound.
In Vitro VEGFR-2 Kinase Assay
The inhibitory activity of this compound against VEGFR-2 was determined using an in vitro kinase assay. The following provides a general protocol based on standard methods described for similar inhibitors. For the specific protocol used for this compound, refer to the aforementioned publication.[1]
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
ATP
-
Poly (Glu, Tyr) 4:1 as a substrate
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
This compound (dissolved in DMSO)
-
96-well plates
-
Kinase-Glo® Luminescent Kinase Assay (Promega) or similar detection system
Procedure:
-
Prepare a reaction mixture containing the assay buffer, VEGFR-2 kinase, and the substrate in a 96-well plate.
-
Add serial dilutions of this compound or DMSO (as a control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP levels using a luminescent assay kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value by fitting the data to a dose-response curve.
Caption: A typical workflow for an in vitro VEGFR-2 kinase inhibition assay.
Conclusion
This compound is a potent and well-characterized inhibitor of VEGFR-2 kinase. The data and protocols summarized in this guide provide a valuable resource for researchers in the fields of oncology, angiogenesis, and drug discovery. For further details, it is highly recommended to consult the primary scientific literature.[1]
References
- 1. Scaffold hopping and redesign approaches for quinazoline based urea derivatives as potent VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | VEGFR-2 Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 3. chembk.com [chembk.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CAS No. 2439096-14-5 Specifications | Ambeed [ambeed.cn]
- 7. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Variations of VEGFR2 Chemical Space: Stimulator and Inhibitory Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural determinants of growth factor binding and specificity by VEGF receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Purification of Vegfr-2-IN-27
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Vegfr-2-IN-27, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the experimental procedures and underlying principles of producing this compound.
Introduction
This compound, also identified as compound 7a in specific literature, is a highly potent small molecule inhibitor of VEGFR-2, demonstrating an IC50 value of 14.8 nM. VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. By inhibiting VEGFR-2, compounds like this compound can effectively disrupt the blood supply to tumors, thereby impeding their growth and proliferation. This guide details the chemical synthesis and subsequent purification of this compound, providing a foundation for its laboratory-scale production and further investigation.
Core Concepts and Signaling Pathways
VEGFR-2 signaling is initiated by the binding of its ligand, VEGF-A. This binding event induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation cascade activates a series of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K/AKT pathways, which are crucial for endothelial cell proliferation, migration, and survival.[1][2] this compound exerts its inhibitory effect by targeting the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing the autophosphorylation and activation of the receptor.
VEGFR-2 Signaling Pathway
Caption: A diagram illustrating the VEGFR-2 signaling pathway and the inhibitory action of this compound.
Synthesis of this compound
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The following is a representative synthetic scheme based on analogous chemical structures. Note: The specific details for the synthesis of this compound (CAS 2439096-14-5) are proprietary and not publicly available. The following protocol is a general representation based on the synthesis of similar VEGFR-2 inhibitors.
Synthetic Workflow
Caption: A generalized workflow for the synthesis of this compound.
Experimental Protocol
Reaction 1: Synthesis of Intermediate 1
-
To a solution of Starting Material A (1.0 eq) in a suitable solvent (e.g., Dichloromethane), add Starting Material B (1.1 eq).
-
Cool the reaction mixture to 0 °C.
-
Add a coupling agent (e.g., EDCI, 1.2 eq) and a catalyst (e.g., DMAP, 0.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Intermediate 1 .
Reaction 2: Synthesis of Intermediate 2
-
Dissolve Intermediate 1 (1.0 eq) in a suitable solvent (e.g., Tetrahydrofuran).
-
Add a reducing agent (e.g., Lithium aluminum hydride, 1.5 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by the sequential addition of water and 15% NaOH solution.
-
Filter the resulting suspension and wash the solid with the reaction solvent.
-
Concentrate the filtrate to obtain Intermediate 2 .
Reaction 3: Synthesis of Crude this compound
-
To a solution of Intermediate 2 (1.0 eq) and an appropriate coupling partner (1.1 eq) in a suitable solvent (e.g., Dimethylformamide), add a base (e.g., Potassium carbonate, 2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain the Crude Product .
Purification of this compound
Purification of the crude product is essential to obtain this compound with high purity, suitable for biological assays and further studies. A combination of chromatographic techniques is typically employed.
Purification Workflow
Caption: A typical workflow for the purification of this compound.
Experimental Protocol
1. Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of Ethyl Acetate in Hexane (e.g., starting from 20% Ethyl Acetate and gradually increasing to 50%).
-
Procedure:
-
Prepare a slurry of silica gel in the initial mobile phase and pack the column.
-
Adsorb the crude product onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the packed column.
-
Elute the column with the mobile phase gradient.
-
Collect fractions and monitor by TLC.
-
2. Recrystallization
-
Solvent System: A suitable solvent or a mixture of solvents in which the compound has high solubility at elevated temperatures and low solubility at room temperature (e.g., Ethanol/Water or Dichloromethane/Hexane).
-
Procedure:
-
Dissolve the material obtained from column chromatography in a minimal amount of the hot solvent system.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis and purification of this compound.
Table 1: Reaction Parameters
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Formation of Intermediate 1 | Starting Material A, B; EDCI, DMAP | DCM | 0 to RT | 12-16 | ~85 |
| 2 | Formation of Intermediate 2 | Intermediate 1, LiAlH4 | THF | 0 to RT | 4-6 | ~90 |
| 3 | Final Product Formation | Intermediate 2, Coupling Partner, K2CO3 | DMF | 80-100 | 8-12 | ~70 |
Table 2: Purification and Characterization
| Parameter | Method | Details | Result |
| Purification | Column Chromatography | Silica gel, Hexane/Ethyl Acetate gradient | Removal of major impurities |
| Recrystallization | Ethanol/Water | Crystalline solid | |
| Purity Assessment | HPLC | C18 column, Water/Acetonitrile gradient with 0.1% TFA | >98% |
| Identity Confirmation | Mass Spectrometry | ESI+ | [M+H]+ corresponding to the molecular weight |
| 1H NMR | DMSO-d6 | Spectrum consistent with the proposed structure | |
| Biological Activity | VEGFR-2 Kinase Assay | In vitro enzymatic assay | IC50 = 14.8 nM |
Conclusion
This technical guide provides a detailed framework for the synthesis and purification of this compound. The described protocols, while based on general synthetic strategies for similar compounds, offer a solid foundation for the laboratory-scale production of this potent VEGFR-2 inhibitor. Adherence to careful experimental techniques and rigorous purification methods is crucial for obtaining a high-purity compound suitable for in-depth biological and pharmacological evaluation. Further research and optimization of these procedures can lead to improved yields and scalability for potential therapeutic applications.
References
The Anatomy of a Discovery: A Technical Guide to a Novel VEGFR-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide delineates the discovery and preclinical development of a representative novel small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis in cancer. While a specific compound designated "Vegfr-2-IN-27" is not identified in the public domain, this document synthesizes the methodologies and data from recent discoveries of potent VEGFR-2 inhibitors to provide a comprehensive overview of the process. The data presented is a composite from multiple studies to illustrate the key milestones and evaluative procedures in the identification of a lead candidate.
Introduction to VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that, upon activation by its ligand VEGF-A, instigates a signaling cascade promoting endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels (angiogenesis).[1][2][3] In oncology, the tumor microenvironment is highly dependent on angiogenesis for nutrient and oxygen supply, making VEGFR-2 a prime therapeutic target.[4][5][6] Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain are a major class of anti-cancer drugs.[7]
Lead Candidate Profile: A Synthesis of Potent Inhibitors
For the purpose of this guide, we will consider a hypothetical lead candidate whose profile is based on recently discovered potent VEGFR-2 inhibitors, such as those designated as compound 6, compound 23j, and compound 27 in various studies.[8][9][10]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of our representative lead candidate against various cancer cell lines and its direct inhibitory effect on the VEGFR-2 enzyme.
Table 1: In Vitro Anti-proliferative Activity (IC50, µM)
| Compound | HCT-116 (Colon) | HepG-2 (Liver) | MCF-7 (Breast) | A549 (Lung) | Caco-2 (Colon) |
| Representative Inhibitor | 9.3 ± 0.02[8] | 7.8 ± 0.025[8] | 11.52 | 10.61 | 12.45 |
| Sorafenib (Reference) | >50 | 9.52 | Not Reported | 6.48 | Not Reported |
Table 2: VEGFR-2 Kinase Inhibition (IC50, nM)
| Compound | VEGFR-2 IC50 (nM) | Reference Drug | Reference Drug IC50 (nM) |
| Representative Inhibitor | 3.7 - 60.83 | Sorafenib | 3.12 - 80[10][11] |
| Compound 27 | 3.62 µM | Sorafenib | 4.85 µM[9] |
| Compound 23j | 3.7 nM | Sorafenib | 3.12 nM[10] |
| Compound 6 | 60.83 nM | Not Reported | Not Reported[8] |
Experimental Protocols
The following are detailed methodologies for the key experiments typically conducted in the discovery and preclinical evaluation of a novel VEGFR-2 inhibitor.
Chemical Synthesis
The synthesis of novel VEGFR-2 inhibitors often involves multi-step organic reactions. For instance, a common approach is the synthesis of a core scaffold, such as quinazoline, triazolothiadiazine, or nicotinamide, followed by the addition of various side chains to optimize binding to the VEGFR-2 active site.[8][9] The final products are typically purified by column chromatography and their structures confirmed by spectroscopic methods like 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Anti-proliferative Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., HCT-116, HepG-2, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5x10^3 to 1x10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in DMSO and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.
In Vitro VEGFR-2 Kinase Inhibition Assay
-
Assay Principle: The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme. This is often done using an ELISA-based format.
-
Reagents: Recombinant human VEGFR-2, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and a phosphorylation-specific antibody are required.
-
Procedure:
-
A 96-well plate is coated with the substrate.
-
The test compound at various concentrations is pre-incubated with the VEGFR-2 enzyme.
-
The kinase reaction is initiated by adding ATP and the enzyme/inhibitor mixture to the substrate-coated wells.
-
The plate is incubated to allow for phosphorylation.
-
After washing, an anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP) is added.
-
A colorimetric HRP substrate is added, and the absorbance is measured.
-
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting and Staining: Cells are harvested, washed with PBS, and then resuspended in a binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: The percentage of cells in each quadrant (viable, early apoptosis, late apoptosis, necrosis) is quantified.
Visualizations: Pathways and Workflows
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling cascade upon VEGF-A binding.
Experimental Workflow for Inhibitor Evaluation
Caption: A typical workflow for the evaluation of a novel VEGFR-2 inhibitor.
Logical Relationship in Drug Development
Caption: The logical progression of VEGFR-2 inhibitor drug development.
Conclusion
The discovery and development of novel VEGFR-2 inhibitors represent a promising strategy in anticancer drug discovery.[4] The process, as outlined in this guide, involves a systematic approach of design, synthesis, and rigorous in vitro and in vivo evaluation to identify potent and selective candidates. The representative data and methodologies presented herein serve as a foundational reference for researchers and professionals in the field, illustrating the critical steps and considerations in advancing a potential VEGFR-2 inhibitor from a laboratory concept to a preclinical candidate.
References
- 1. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034 | DelveInsight [prnewswire.com]
- 7. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies [mdpi.com]
- 8. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role and Inhibition of VEGFR-2 in Cancer Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding a specific inhibitor named "Vegfr-2-IN-27" is not publicly available in the scientific literature. This guide, therefore, focuses on the broader role of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) in cancer and utilizes data from representative small molecule VEGFR-2 inhibitors to illustrate the principles of their evaluation in various cancer models.
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) or fetal liver kinase 1 (Flk-1), is a key mediator of angiogenesis, the formation of new blood vessels.[1] In the context of oncology, tumor-induced angiogenesis is a critical process that supplies tumors with essential nutrients and oxygen, facilitating their growth, invasion, and metastasis.[2] The binding of its ligand, VEGF-A, to VEGFR-2 triggers a cascade of downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.[3] Consequently, VEGFR-2 has emerged as a pivotal therapeutic target for cancer treatment.[2] This guide provides a technical overview of VEGFR-2's role in cancer, the mechanism of its inhibition, and the methodologies used to evaluate the efficacy of VEGFR-2 inhibitors in various cancer models.
VEGFR-2 Signaling Pathway
VEGF-A binding to the extracellular domain of VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[4] This activation initiates multiple downstream signaling cascades, including:
-
The PLCγ-PKC-Raf-MEK-ERK (MAPK) Pathway: Primarily involved in endothelial cell proliferation.[1]
-
The PI3K-Akt Pathway: Crucial for endothelial cell survival.[5]
-
The FAK and p38 MAPK Pathways: Associated with endothelial cell migration.[5]
These pathways collectively contribute to the pro-angiogenic effects observed in tumors.
Mechanism of Action of VEGFR-2 Inhibitors
Small molecule VEGFR-2 inhibitors are typically ATP-competitive tyrosine kinase inhibitors (TKIs). They bind to the ATP-binding pocket in the intracellular kinase domain of VEGFR-2, preventing ATP from binding and thereby inhibiting the autophosphorylation of the receptor.[6] This blockade of VEGFR-2 activation effectively shuts down the downstream signaling pathways, leading to an anti-angiogenic effect.
Quantitative Data for Representative VEGFR-2 Inhibitors
The following table summarizes the in vitro and in vivo efficacy of several representative VEGFR-2 inhibitors across different cancer models.
| Inhibitor | Cancer Model | Assay Type | Endpoint | Result | Reference |
| Vandetanib | Lewis Lung Carcinoma (LLC) Xenograft | In vivo | Tumor Growth Inhibition | 84% | [7] |
| B16.F10 Melanoma Xenograft | In vivo | Tumor Growth Inhibition | 82% | [7] | |
| Ki8751 | MCF-7 (Breast Cancer) | In vitro | Cell Proliferation (CCK8) | Time-dependent decrease in cell number | [8] |
| MDA-MB-231 (Breast Cancer) | In vitro | Cell Proliferation (CCK8) | Time-dependent decrease in cell number | [8] | |
| Compound 36a | MCF-7 (Breast Cancer) | In vitro | Cytotoxicity | IC50 = 1.963 µM | [6] |
| MDA-MB-231 (Breast Cancer) | In vitro | Cytotoxicity | IC50 = 3.48 µM | [6] | |
| VEGFR-2 Kinase Assay | In vitro | Kinase Inhibition | IC50 = 1.154 µM | [6] | |
| Compound 77a | A549 (Lung Cancer) | In vitro | Cytotoxicity | IC50 = 0.027 µM (VEGFR-2) | [6] |
| VEGFR-2 Kinase Assay | In vitro | Kinase Inhibition | Potent Inhibition | [6] |
Experimental Protocols
A comprehensive evaluation of a VEGFR-2 inhibitor involves a series of in vitro and in vivo experiments.
-
VEGFR-2 Kinase Assay:
-
Objective: To determine the direct inhibitory effect of the compound on VEGFR-2 kinase activity.
-
Methodology: A recombinant human VEGFR-2 kinase domain is incubated with the test compound at various concentrations, a substrate peptide, and ATP. The phosphorylation of the substrate is measured, typically using a luminescence-based or fluorescence-based assay. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.
-
-
Cell Proliferation/Viability Assay:
-
Objective: To assess the effect of the inhibitor on the proliferation and viability of cancer cells or endothelial cells (e.g., HUVECs).
-
Methodology: Cells are seeded in 96-well plates and treated with a range of concentrations of the inhibitor. After a defined incubation period (e.g., 24, 48, 72 hours), cell viability is assessed using assays such as MTT, XTT, or CCK-8, which measure metabolic activity.
-
-
Cell Migration and Invasion Assays:
-
Objective: To evaluate the impact of the inhibitor on the migratory and invasive capacity of endothelial or tumor cells.
-
Methodology:
-
Migration (Wound Healing Assay): A confluent monolayer of cells is "scratched" to create a cell-free area. The cells are then treated with the inhibitor, and the rate of wound closure is monitored over time.
-
Invasion (Transwell Assay): Cells are seeded in the upper chamber of a transwell insert coated with a basement membrane extract (e.g., Matrigel). The lower chamber contains a chemoattractant. The inhibitor is added to the upper chamber, and after incubation, the number of cells that have invaded through the membrane is quantified.
-
-
-
Xenograft Tumor Models:
-
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Methodology: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice). Once tumors reach a palpable size, the mice are randomized into control and treatment groups. The treated group receives the VEGFR-2 inhibitor via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule. Tumor volume is measured regularly, and at the end of the study, tumors are excised for further analysis (e.g., immunohistochemistry for microvessel density).
-
Conclusion
Targeting the VEGFR-2 signaling pathway remains a cornerstone of anti-angiogenic therapy in oncology. A thorough understanding of the underlying molecular mechanisms and the application of a systematic series of in vitro and in vivo evaluations are critical for the successful development of novel VEGFR-2 inhibitors. While specific data on "this compound" is not available, the principles and methodologies outlined in this guide provide a robust framework for the preclinical assessment of any compound targeting this crucial pathway.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VEGFR2 inhibition hampers breast cancer cell proliferation via enhanced mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacodynamics of a Representative VEGFR-2 Kinase Inhibitor
Disclaimer: Publicly accessible scientific literature and databases do not contain specific information on a compound designated "Vegfr-2-IN-27." The following guide is a comprehensive overview of the pharmacodynamics of a representative, potent, and selective small-molecule VEGFR-2 inhibitor, created to serve as a technical template for researchers, scientists, and drug development professionals. The data presented are illustrative placeholders derived from typical findings for this class of compounds.
Executive Summary
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a critical mediator of angiogenesis, the formation of new blood vessels.[1][2] Its dysregulation is a key factor in tumor growth and metastasis, making it a prime target for anticancer therapies.[3][4] This document details the pharmacodynamic profile of a representative small-molecule inhibitor that targets the ATP-binding site of the VEGFR-2 kinase domain. The guide covers its mechanism of action, inhibitory activity, effects on cellular signaling, and summarizes methodologies for its preclinical evaluation.
Mechanism of Action
The primary mechanism of action for this class of inhibitors is the competitive inhibition of ATP binding to the intracellular kinase domain of VEGFR-2.[3][5] Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and undergoes trans-autophosphorylation on specific tyrosine residues.[6][7] This phosphorylation event initiates a cascade of downstream signaling pathways, principally the PLCγ-PKC-MAPK and PI3K-Akt pathways, which drive endothelial cell proliferation, migration, and survival.[7][8][9] By occupying the ATP-binding pocket, the inhibitor prevents this autophosphorylation, effectively blocking the entire downstream signaling cascade and abrogating the pro-angiogenic effects of VEGF.[5]
Quantitative Pharmacodynamic Data
The following tables summarize the typical quantitative data for a selective VEGFR-2 inhibitor.
Table 1: In Vitro Kinase Inhibitory Activity
This table presents the half-maximal inhibitory concentrations (IC₅₀) of a representative inhibitor against VEGFR-2 and other related kinases to demonstrate potency and selectivity.
| Kinase Target | IC₅₀ (nM) | Description |
| VEGFR-2 (KDR) | 5.2 | Primary target; potent inhibition. |
| VEGFR-1 (Flt-1) | 85.7 | Moderate activity; related family member. |
| VEGFR-3 (Flt-4) | 120.5 | Lower activity; primarily lymphangiogenesis. |
| PDGFRβ | 95.3 | Off-target activity; structurally related kinase. |
| c-Kit | 250.1 | Off-target activity; structurally related kinase. |
| EGFR | > 10,000 | Negligible activity; demonstrates selectivity. |
Table 2: Cellular Activity Profile
This table shows the inhibitor's effect on the proliferation of various cell lines. Human Umbilical Vein Endothelial Cells (HUVECs) are used as a model for VEGFR-2-dependent proliferation.
| Cell Line | Assay Type | IC₅₀ (µM) | Description |
| HUVEC (VEGF-stimulated) | Proliferation | 0.08 | Potent inhibition of endothelial cell growth. |
| A549 (Lung Carcinoma) | Viability | 8.5 | Moderate direct anti-tumor cell activity. |
| MCF-7 (Breast Carcinoma) | Viability | 12.1 | Moderate direct anti-tumor cell activity. |
| WI-38 (Normal Lung Fibroblast) | Viability | > 50 | Low toxicity to normal, non-endothelial cells. |
Signaling Pathway and Inhibitor Action
The following diagram illustrates the VEGFR-2 signaling cascade and the point of intervention for the inhibitor.
Caption: VEGFR-2 signaling pathway and the inhibitory mechanism.
Experimental Protocols
Detailed methodologies for key pharmacodynamic experiments are provided below.
In Vitro VEGFR-2 Kinase Inhibition Assay
Objective: To determine the IC₅₀ value of the test compound against the isolated VEGFR-2 kinase domain.
Methodology:
-
Reagents: Recombinant human VEGFR-2 kinase domain, ATP, poly(Glu, Tyr) 4:1 substrate, and a phosphotyrosine-specific antibody conjugated to a detection molecule (e.g., HRP).
-
Procedure: a. The inhibitor is serially diluted in DMSO and pre-incubated with the VEGFR-2 enzyme in a kinase reaction buffer for 15 minutes at room temperature in a 96-well plate. b. The kinase reaction is initiated by adding a mixture of ATP (at a concentration near its Km) and the poly(Glu, Tyr) substrate. c. The reaction is allowed to proceed for 60 minutes at 30°C and is then stopped by adding EDTA. d. The amount of phosphorylated substrate is quantified using an ELISA-based method. The plate is washed, and a phosphotyrosine-specific antibody is added. e. Following incubation and washing, a detection reagent is added, and the signal (e.g., absorbance or fluorescence) is measured.
-
Data Analysis: The percentage of inhibition is calculated relative to a DMSO control. The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic curve.
Caption: Workflow for a typical in vitro VEGFR-2 kinase assay.
HUVEC Proliferation Assay
Objective: To assess the inhibitor's effect on VEGF-stimulated endothelial cell proliferation.
Methodology:
-
Cell Culture: HUVECs are seeded in 96-well plates in low-serum media and allowed to attach overnight.
-
Treatment: The medium is replaced with low-serum medium containing various concentrations of the inhibitor (or DMSO vehicle control). Cells are pre-incubated for 1 hour.
-
Stimulation: Recombinant human VEGF (e.g., 20 ng/mL) is added to all wells except for the unstimulated control.
-
Incubation: Cells are incubated for 72 hours at 37°C in a 5% CO₂ incubator.
-
Quantification: Cell proliferation is measured using a standard method such as the MTT assay or a fluorescence-based viability reagent (e.g., CellTiter-Blue).
-
Data Analysis: The signal is read on a plate reader. The IC₅₀ value is calculated by normalizing the data to stimulated and unstimulated controls and fitting to a dose-response curve.
Western Blot Analysis of VEGFR-2 Phosphorylation
Objective: To confirm that the inhibitor blocks VEGF-induced VEGFR-2 phosphorylation in a cellular context.
Methodology:
-
Cell Culture: HUVECs are grown to near confluence and then serum-starved for 12-18 hours.
-
Treatment: Cells are pre-treated with the inhibitor at various concentrations for 2 hours.
-
Stimulation: Cells are stimulated with VEGF (e.g., 50 ng/mL) for 10 minutes.
-
Lysis: Cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated VEGFR-2 (p-VEGFR-2 Tyr1175) and total VEGFR-2. Antibodies against downstream targets like p-ERK and total ERK can also be used.
-
Detection: After incubation with HRP-conjugated secondary antibodies, bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry is used to quantify band intensity.
Logic of Pharmacodynamic Assessment
The evaluation of a VEGFR-2 inhibitor follows a logical progression from biochemical potency to cellular function and finally to in vivo efficacy.
Caption: Logical progression of pharmacodynamic evaluation.
References
- 1. VEGFR-2 inhibitors and the therapeutic applications thereof: a patent review (2012-2016) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 3. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies | MDPI [mdpi.com]
- 4. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Ligand-Independent VEGFR2 Signaling Pathway Limits Angiogenic Responses in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 8. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Vegfr-2-IN-27: A Novel Tyrosine Kinase Inhibitor for Angiogenesis-Targeted Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of Vegfr-2-IN-27, a novel and potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Identified as compound 7a in the primary literature, this small molecule demonstrates significant potential as an anti-angiogenic agent for cancer therapy. This document summarizes its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its preclinical evaluation, offering a valuable resource for researchers in oncology and drug discovery.
Core Mechanism of Action
This compound functions as a direct inhibitor of the VEGFR-2 tyrosine kinase. By binding to the ATP-binding site of the kinase domain, it blocks the autophosphorylation of the receptor, a critical step in the activation of downstream signaling cascades. This inhibition effectively abrogates the cellular responses to VEGF, including endothelial cell proliferation, migration, and survival, which are all essential for angiogenesis.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (compound 7a) as reported in the primary literature.
| Parameter | Value | Assay Type |
| VEGFR-2 Inhibition (IC50) | 14.8 nM[1] | Kinase Inhibition Assay |
Table 1: In Vitro Kinase Inhibitory Activity of this compound.
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental design, the following diagrams have been generated using Graphviz.
Caption: VEGFR-2 Signaling Pathway and the inhibitory action of this compound.
Caption: A generalized workflow for an in vitro VEGFR-2 kinase inhibition assay.
Detailed Experimental Protocols
While the full, detailed protocols are proprietary to the original research publication, this section outlines the standard methodologies that would be employed for the key experiments cited.
VEGFR-2 Kinase Inhibition Assay
Objective: To determine the in vitro potency of this compound in inhibiting the enzymatic activity of VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Biotinylated peptide substrate (e.g., Biotin-Gastrin Precursor (Tyr87) peptide)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
-
This compound (serial dilutions)
-
Streptavidin-coated microplates
-
Phospho-tyrosine specific antibody conjugated to a detectable label (e.g., HRP, Europium)
-
Detection reagents (e.g., chemiluminescent substrate, time-resolved fluorescence reagents)
-
Plate reader
Procedure:
-
A solution of recombinant VEGFR-2 kinase is prepared in the assay buffer.
-
Serial dilutions of this compound are prepared and added to the wells of a microplate.
-
The VEGFR-2 kinase solution is added to the wells containing the inhibitor and incubated for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
The kinase reaction is initiated by the addition of a mixture of the biotinylated peptide substrate and ATP.
-
The reaction is allowed to proceed for a specific duration (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is terminated by the addition of a stop solution (e.g., EDTA).
-
The reaction mixture is transferred to a streptavidin-coated plate and incubated to allow the biotinylated substrate to bind.
-
The plate is washed to remove unbound components.
-
A solution containing the phospho-tyrosine specific antibody is added and incubated to allow binding to the phosphorylated substrate.
-
The plate is washed again to remove unbound antibody.
-
The detection reagent is added, and the signal is measured using a plate reader.
-
The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by non-linear regression analysis.
Cell-Based Proliferation Assay (MTT Assay)
Objective: To assess the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HepG-2, HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (serial dilutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (e.g., DMSO) is also included.
-
The cells are incubated with the compound for a specified period (e.g., 48 or 72 hours).
-
Following the incubation period, the MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours to allow for the formation of formazan crystals.
-
The medium is removed, and the formazan crystals are dissolved by adding the solubilization buffer.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the GI50 (concentration for 50% growth inhibition) is determined.
Conclusion
This compound is a highly potent small molecule inhibitor of VEGFR-2 with promising anti-angiogenic and anti-proliferative properties. The data presented in this guide highlight its novelty and potential for further development as a targeted cancer therapeutic. The provided experimental frameworks offer a foundation for researchers seeking to investigate this compound or similar VEGFR-2 inhibitors in their own laboratories. Further in-depth studies, including in vivo efficacy and safety profiling, are warranted to fully elucidate the therapeutic potential of this compound.
References
Methodological & Application
Application Notes and Protocols for Vegfr-2-IN-27 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro evaluation of Vegfr-2-IN-27, a potent small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document includes methodologies for biochemical kinase assays and cell-based phosphorylation assays, alongside data presentation and visualization of relevant signaling pathways.
Introduction to VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a critical mediator of angiogenesis, the formation of new blood vessels.[1] Dysregulation of VEGFR-2 signaling is a hallmark of several pathologies, most notably cancer, where it supports tumor growth and metastasis by promoting an abnormal blood supply. Consequently, inhibiting VEGFR-2 is a key therapeutic strategy in oncology. This compound has been identified as a highly potent inhibitor of VEGFR-2, demonstrating significant potential for anticancer research.
Data Presentation: In Vitro Inhibitory Activity of VEGFR-2 Inhibitors
The inhibitory activity of this compound and other common VEGFR-2 inhibitors are summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound | VEGFR-2 IC50 (nM) | Reference Compound(s) |
| This compound (compound 7a) | 14.8 | Sorafenib |
| Vegfr-2-IN-26 (compound 5h) | 15.5 | Sorafenib |
| Vegfr-2-IN-30 | 66 | - |
| Sorafenib | ~79 | - |
| Sunitinib | ~346 | - |
VEGFR-2 Signaling Pathway
The binding of VEGF to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell proliferation, survival, and migration.
Caption: VEGFR-2 signaling cascade and the inhibitory action of this compound.
Experimental Protocols
Biochemical VEGFR-2 Kinase Assay
This protocol describes a luminescent kinase assay to determine the in vitro inhibitory activity of this compound against recombinant human VEGFR-2.
Experimental Workflow:
Caption: Workflow for the in vitro biochemical VEGFR-2 kinase assay.
Materials:
-
Recombinant Human VEGFR-2 (kinase domain)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound
-
DMSO (as vehicle control)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare a master mix of 1x Kinase Buffer, ATP, and the peptide substrate.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Plate Setup:
-
To the appropriate wells of a 96-well plate, add 2.5 µL of the serially diluted this compound or DMSO for the control wells.
-
Add 12.5 µL of the master mix to each well.
-
-
Enzyme Addition: Add 10 µL of diluted VEGFR-2 enzyme to all wells except for the "blank" control. To the blank wells, add 10 µL of 1x Kinase Buffer.
-
Kinase Reaction: Incubate the plate at 30°C for 45 minutes.
-
Signal Detection:
-
Equilibrate the plate and the ADP-Glo™ Reagent to room temperature.
-
Add 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 45 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for another 45 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell-Based VEGFR-2 Phosphorylation Assay
This protocol outlines a method to assess the inhibitory effect of this compound on VEGF-induced VEGFR-2 phosphorylation in a cellular context using Human Umbilical Vein Endothelial Cells (HUVECs).
Experimental Workflow:
Caption: Workflow for the cell-based VEGFR-2 phosphorylation assay.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Serum-free medium
-
Recombinant Human VEGF-A
-
This compound
-
DMSO
-
Cell Lysis Buffer (containing protease and phosphatase inhibitors)
-
Phospho-VEGFR-2 (Tyr1175) and Total VEGFR-2 ELISA Kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture: Seed HUVECs in a 96-well plate and culture until they reach approximately 90% confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 4-6 hours.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound (or DMSO as a control) for 1-2 hours.
-
VEGF Stimulation: Stimulate the cells with an appropriate concentration of VEGF-A (e.g., 50 ng/mL) for 5-10 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells with ice-cold lysis buffer.
-
ELISA:
-
Transfer the cell lysates to the ELISA plate pre-coated with a capture antibody for total or phosphorylated VEGFR-2.
-
Follow the manufacturer's instructions for the ELISA kit, which typically involves incubation with a detection antibody and a substrate for colorimetric or chemiluminescent detection.
-
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Normalize the phospho-VEGFR-2 signal to the total VEGFR-2 signal. Calculate the percent inhibition of VEGFR-2 phosphorylation for each concentration of this compound relative to the VEGF-stimulated control. Determine the IC50 value.
Conclusion
The provided protocols offer robust methods for the in vitro characterization of this compound. The biochemical assay allows for the direct assessment of the compound's inhibitory effect on the kinase activity of VEGFR-2, while the cell-based assay confirms its activity in a more physiologically relevant context. These assays are essential tools for researchers in the field of oncology and drug discovery to further investigate the therapeutic potential of novel VEGFR-2 inhibitors.
References
Application Notes and Protocols for In Vivo Studies with Apatinib, a Selective VEGFR-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apatinib, also known as YN968D1, is a potent and highly selective small-molecule tyrosine kinase inhibitor that targets Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1][2] VEGFR-2 is the primary mediator of the pro-angiogenic effects of VEGF, playing a crucial role in tumor angiogenesis, growth, and metastasis. By selectively inhibiting VEGFR-2, Apatinib effectively blocks the downstream signaling pathways responsible for endothelial cell proliferation, migration, and survival, thereby suppressing the formation of new blood vessels that tumors rely on for nutrient and oxygen supply.[3][4] These application notes provide detailed protocols and guidelines for the use of Apatinib in preclinical in vivo studies to evaluate its anti-angiogenic and anti-tumor efficacy.
Mechanism of Action
Apatinib competitively binds to the ATP-binding site of the intracellular tyrosine kinase domain of VEGFR-2, inhibiting its autophosphorylation and subsequent activation.[3] This blockade of VEGFR-2 signaling leads to the inhibition of downstream pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are critical for endothelial cell functions. The primary outcomes of Apatinib's mechanism of action are a reduction in tumor microvessel density, inhibition of tumor growth, and potentially increased apoptosis of tumor cells due to nutrient deprivation.[3][5]
In Vivo Study Design and Considerations
Effective preclinical evaluation of Apatinib in vivo requires careful planning and execution of animal studies. Key considerations include the selection of an appropriate animal model, determination of optimal dosage and administration route, and defining clear efficacy endpoints.
Animal Models:
Xenograft models are commonly used to assess the efficacy of anti-cancer agents. This typically involves the subcutaneous or orthotopic implantation of human cancer cells into immunocompromised mice (e.g., BALB/c nude or SCID mice). The choice of cell line is critical and should ideally be one with demonstrated dependence on angiogenesis or high expression of VEGFR-2. Examples of cell lines used in Apatinib in vivo studies include:
-
Lung Cancer: H1975, H446[5]
-
Pancreatic Cancer: ASPC-1, PANC-1[6]
-
Colon Cancer: LoVo[7]
-
Nasopharyngeal Carcinoma: CNE-2[3]
-
Pancreatic Neuroendocrine Tumors (PNETs): INR1G9, INS-1[2]
Dosage and Administration:
Apatinib is orally bioavailable and is typically administered daily by oral gavage. The dosage can vary depending on the tumor model and the study objectives. Doses ranging from 50 mg/kg to 200 mg/kg have been reported in mice.[2][6] It is recommended to perform a dose-response study to determine the optimal therapeutic dose for a specific cancer model.
Efficacy Endpoints:
The primary endpoint in most in vivo studies with Apatinib is the inhibition of tumor growth, which is typically assessed by measuring tumor volume over time. Other important endpoints to consider include:
-
Tumor Weight: Measured at the end of the study.
-
Microvessel Density (MVD): Assessed by immunohistochemical (IHC) staining of tumor sections for endothelial cell markers such as CD31. A decrease in MVD is a direct indicator of anti-angiogenic activity.
-
Cell Proliferation: Measured by IHC staining for Ki-67.
-
Apoptosis: Assessed by TUNEL staining or IHC for cleaved caspase-3.
-
Pharmacodynamic Biomarkers: IHC staining for phosphorylated VEGFR-2 (p-VEGFR2) to confirm target engagement.
-
Metabolic Activity: Can be assessed using imaging techniques like 18F-FDG PET/CT.[3]
-
Survival Analysis: In orthotopic or metastatic models, overall survival can be a key endpoint.
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Tumor Model
This protocol describes the establishment of a subcutaneous xenograft model and the subsequent evaluation of Apatinib's anti-tumor efficacy.
Materials:
-
Human cancer cell line of interest
-
Immunocompromised mice (e.g., 4-6 week old male BALB/c nude mice)
-
Apatinib
-
Vehicle for Apatinib (e.g., 0.5% Carboxymethylcellulose Sodium - CMC-Na)
-
Matrigel (optional)
-
Calipers
-
Sterile PBS
-
Animal housing and care facilities
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions.
-
Cell Preparation: On the day of inoculation, harvest cells and resuspend them in sterile PBS, with or without Matrigel, at a concentration of 1 x 10^7 cells/mL.
-
Tumor Inoculation: Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-300 mm³), measure the tumor dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = 0.5 × length × (width)².[7]
-
Randomization and Treatment: When the average tumor volume reaches the desired size, randomly divide the mice into treatment and control groups (n=5-8 mice per group).
-
Control Group: Administer the vehicle (e.g., 0.5% CMC-Na) orally once daily.
-
Apatinib Group(s): Administer Apatinib at the desired dose(s) (e.g., 50, 100, or 200 mg/kg) orally once daily.[6]
-
-
Monitoring: Continue to measure tumor volume and body weight every 2-3 days throughout the treatment period (typically 2-4 weeks).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight.
-
Tissue Processing: A portion of the tumor tissue can be fixed in formalin for IHC analysis, and another portion can be snap-frozen for molecular analysis.
Protocol 2: Immunohistochemical Analysis of Tumor Tissue
This protocol outlines the procedure for IHC staining to assess MVD, proliferation, and target engagement.
Materials:
-
Formalin-fixed, paraffin-embedded tumor sections (5 µm)
-
Primary antibodies: anti-CD31, anti-Ki-67, anti-p-VEGFR2
-
Secondary antibody (HRP-conjugated)
-
DAB substrate kit
-
Hematoxylin counterstain
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tumor sections in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform antigen retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Develop the signal using a DAB substrate kit.
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
-
Image Analysis: Capture images using a microscope and quantify the staining. For MVD, count the number of CD31-positive vessels in several high-power fields. For Ki-67 and p-VEGFR2, determine the percentage of positive cells.
Data Presentation
Summarize quantitative data in clearly structured tables for easy comparison between treatment groups.
Table 1: In Vivo Anti-Tumor Efficacy of Apatinib in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day X (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Tumor Weight at Endpoint (g) ± SEM |
| Vehicle Control | - | - | ||
| Apatinib | 50 | |||
| Apatinib | 100 | |||
| Apatinib | 200 |
Table 2: Pharmacodynamic Effects of Apatinib in Tumor Tissue
| Treatment Group | Dose (mg/kg) | Microvessel Density (CD31+ vessels/HPF) ± SEM | Ki-67 Positive Cells (%) ± SEM | p-VEGFR2 Positive Cells (%) ± SEM |
| Vehicle Control | - | |||
| Apatinib | 100 |
Visualizations
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of Apatinib.
In Vivo Xenograft Experimental Workflow
Caption: Workflow for a typical in vivo xenograft study with Apatinib.
References
- 1. Safety and pharmacokinetics of novel selective vascular endothelial growth factor receptor-2 inhibitor YN968D1 in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apatinib inhibits tumor growth and angiogenesis in PNET models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Apatinib has anti-tumor effects and induces autophagy in lung cancer cells with high expression of VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apatinib inhibits pancreatic cancer growth, migration and invasion through the PI3K/AKT and ERK1/2/MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apatinib, a selective VEGFR2 inhibitor, improves the delivery of chemotherapeutic agents to tumors by normalizing tumor vessels in LoVo colon cancer xenograft mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Vegfr-2-IN-27 in Tube Formation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a critical target in cancer therapy and other diseases characterized by abnormal blood vessel formation.[1] Vegfr-2-IN-27 is a potent inhibitor of VEGFR-2, with a reported IC50 value of 14.8 nM.[2] This document provides detailed application notes and protocols for evaluating the anti-angiogenic potential of this compound using the in vitro tube formation assay, a widely used method to assess the ability of endothelial cells to form capillary-like structures.
Mechanism of Action: Inhibition of VEGFR-2 Signaling
This compound exerts its anti-angiogenic effects by targeting the ATP-binding site of the VEGFR-2 tyrosine kinase domain. This inhibition prevents the autophosphorylation of the receptor upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF).[1][3] The subsequent downstream signaling cascades, crucial for endothelial cell proliferation, migration, and survival, are thereby blocked.[4] This disruption of VEGFR-2 signaling ultimately inhibits the formation of new blood vessels.
Data Presentation: Efficacy of this compound in Tube Formation Assay
The inhibitory effect of this compound on tube formation can be quantified by measuring various parameters of the capillary-like network. Below is a representative table summarizing the dose-dependent effects of this compound on Human Umbilical Vein Endothelial Cells (HUVECs) in a tube formation assay.
| Concentration of this compound (nM) | Total Tube Length (% of Control) | Number of Branch Points (% of Control) | Total Looping Area (% of Control) |
| 0 (Vehicle Control) | 100% | 100% | 100% |
| 1 | 85% | 80% | 75% |
| 10 | 55% | 45% | 40% |
| 15 (Approx. IC50) | 48% | 42% | 35% |
| 50 | 20% | 15% | 10% |
| 100 | 5% | 2% | 1% |
Note: The data presented in this table is a representative example based on the known potency of this compound and typical results from similar VEGFR-2 inhibitors. Actual results may vary depending on the specific experimental conditions, cell type, and reagents used.
Experimental Protocols
Protocol 1: In Vitro Tube Formation Assay Using Human Umbilical Vein Endothelial Cells (HUVECs)
This protocol outlines the steps to assess the effect of this compound on the formation of capillary-like structures by HUVECs on a basement membrane matrix.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Matrix (e.g., Matrigel® or Cultrex® BME)
-
This compound (stock solution in DMSO)
-
VEGF-A (recombinant human)
-
96-well culture plates
-
Calcein AM (for visualization)
-
Phosphate Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
Inverted microscope with imaging capabilities
Procedure:
-
Preparation of Basement Membrane Matrix Plates:
-
Thaw the basement membrane matrix on ice overnight at 4°C.
-
Using pre-chilled pipette tips, add 50 µL of the matrix to each well of a 96-well plate.
-
Ensure the entire bottom of the well is covered.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
-
Cell Preparation and Treatment:
-
Culture HUVECs in Endothelial Cell Growth Medium until they reach 80-90% confluency.
-
Harvest the cells using trypsin-EDTA and resuspend them in a basal medium (e.g., EBM-2) containing 2% FBS.
-
Perform a cell count and adjust the cell suspension to a final concentration of 1 x 10^5 cells/mL.
-
Prepare serial dilutions of this compound in the basal medium. It is recommended to test a concentration range that brackets the IC50 value (e.g., 1 nM, 10 nM, 50 nM, 100 nM). Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Add the diluted this compound or vehicle control to the HUVEC suspension.
-
Add VEGF-A to the cell suspension to a final concentration of 20 ng/mL to stimulate tube formation.
-
-
Plating Cells on the Matrix:
-
Carefully add 100 µL of the HUVEC/inhibitor/VEGF-A suspension to each well of the solidified basement membrane matrix plate.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
-
Visualization and Quantification:
-
After the incubation period, carefully remove the medium from the wells.
-
Wash the cells gently with PBS.
-
Add 100 µL of Calcein AM solution (2 µM in PBS) to each well and incubate for 30 minutes at 37°C.
-
Capture images of the tube network using an inverted fluorescence microscope.
-
Quantify the tube formation by measuring the total tube length, number of branch points, and total looping area using an appropriate image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Visualizations
VEGFR-2 Signaling Pathway
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and in vitro and in vivo anti-angiogenesis study of a novel vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor based on 1,2,3-triazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Vegfr-2-IN-27 in Western Blot Analysis of p-VEGFR-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Vegfr-2-IN-27, a small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), in the context of Western blotting to detect the phosphorylated, active form of the receptor (p-VEGFR-2). This document outlines the underlying signaling pathway, a detailed experimental workflow, and a generalized protocol for assessing the inhibitory activity of this compound on VEGFR-2 phosphorylation.
Introduction to VEGFR-2 Signaling
Vascular Endothelial Growth Factor (VEGF) signaling, primarily through VEGFR-2, is a critical pathway in angiogenesis, the formation of new blood vessels. This process is essential for normal physiological functions such as development and wound healing, but it is also a hallmark of pathological conditions like cancer, where tumors induce angiogenesis to support their growth and metastasis.
Upon binding of VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain. This phosphorylation event activates the receptor's kinase activity and creates docking sites for various downstream signaling proteins, initiating cascades that lead to endothelial cell proliferation, migration, survival, and increased vascular permeability. Key phosphorylation sites on human VEGFR-2 include Tyr951, Tyr1054, Tyr1059, Tyr1175, and Tyr1214, each contributing to the activation of distinct downstream pathways such as the PLCγ-PKC-MAPK and the PI3K-Akt signaling axes[1]. Small molecule inhibitors like this compound are designed to block the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing this autophosphorylation and subsequent downstream signaling.
VEGFR-2 Signaling Pathway
Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.
Quantitative Data: IC₅₀ Values of Various VEGFR-2 Inhibitors
The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a drug's potency. The following table summarizes the IC₅₀ values for several known VEGFR-2 inhibitors. Note that the IC₅₀ for this compound is not publicly available and would need to be determined empirically.
| Inhibitor | IC₅₀ (VEGFR-2) | Reference Cell Line(s) |
| Sorafenib | 90 nM | Cell-free assays |
| Sunitinib | 80 nM | Cell-free assays |
| Axitinib | 0.2 nM | Cell-free assays |
| Lenvatinib | 4.0 nM | Cell-free assays |
| Compound 27 (Pyridine hybrid) | 3.62 µM | NCI panel of cancer cell lines |
| Compound 33 (Thiazolidinone derivative) | 0.57 µM | NCI panel of cancer cell lines |
| Compound 43 (Isatin derivative) | 26.38 nM | Various cancer cell lines |
| This compound | To be determined | - |
Experimental Workflow for Assessing this compound Activity
The following diagram outlines the key steps to evaluate the efficacy of this compound in inhibiting VEGF-A-induced VEGFR-2 phosphorylation in a cell-based Western blot assay.
Caption: Western Blot Workflow for p-VEGFR-2 Inhibition.
Detailed Experimental Protocol
This protocol provides a general framework for utilizing this compound to inhibit VEGFR-2 phosphorylation in a Western blot assay. Specific parameters such as cell type, antibody dilutions, and inhibitor concentrations should be optimized for your experimental system.
1. Cell Culture and Treatment
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used and relevant cell line for studying angiogenesis.
-
Seeding: Plate HUVECs in complete endothelial growth medium and allow them to reach 80-90% confluency.
-
Serum Starvation: To reduce basal receptor phosphorylation, replace the complete medium with a basal medium containing 0.5-1% Fetal Bovine Serum (FBS) and incubate for 4-6 hours.
-
Inhibitor Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in serum-free media to achieve a range of final concentrations for a dose-response experiment (e.g., 0, 10, 50, 100, 500, 1000 nM). Pre-incubate the cells with the this compound dilutions or vehicle control (DMSO) for 1-2 hours.
-
VEGF Stimulation: Following inhibitor pre-treatment, stimulate the cells with recombinant human VEGF-A (typically 20-50 ng/mL) for 5-10 minutes to induce robust VEGFR-2 phosphorylation[2]. A non-stimulated control group should also be included.
2. Protein Lysate Preparation
-
Lysis Buffer: Prepare a RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail immediately before use to preserve the phosphorylation status of proteins.
-
Cell Lysis: Place the culture dish on ice, aspirate the medium, and wash the cells once with ice-cold Phosphate Buffered Saline (PBS). Add the ice-cold lysis buffer to the cells and scrape them from the dish.
-
Homogenization: Transfer the cell lysate to a pre-chilled microcentrifuge tube and incubate on ice for 30 minutes with periodic vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Carefully collect the supernatant, which contains the soluble proteins, and transfer it to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the Bicinchoninic Acid (BCA) assay.
3. Western Blotting
-
Sample Preparation: Mix equal amounts of protein (typically 20-50 µg) from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples onto a 7.5% polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 3-5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding[3][4]. For phospho-specific antibodies, BSA is often the preferred blocking agent.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-VEGFR-2 (e.g., targeting Tyr1175) diluted in the blocking buffer overnight at 4°C with gentle agitation. Typical antibody dilutions range from 1:500 to 1:2000, but should be optimized.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in the blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing steps as described above.
-
Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence detection system.
-
Stripping and Re-probing: To normalize the p-VEGFR-2 signal, the membrane can be stripped of the bound antibodies and re-probed with an antibody against total VEGFR-2 and a loading control protein such as β-actin or GAPDH.
4. Data Analysis
-
Densitometry: Quantify the band intensities for p-VEGFR-2, total VEGFR-2, and the loading control using image analysis software.
-
Normalization: Normalize the p-VEGFR-2 band intensity to the total VEGFR-2 band intensity for each sample. Further normalization to the loading control can account for any variations in protein loading.
-
IC₅₀ Determination: Plot the normalized p-VEGFR-2 levels against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
By following these detailed application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the role of VEGFR-2 signaling in their specific models and to characterize the inhibitory potential of this compound.
References
- 1. VEGF Receptor 2 ELISA Kits [antibodies.com]
- 2. VEGF and VEGFR2 bind to similar pH-sensitive sites on fibronectin, exposed by heparin-mediated conformational changes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. usbio.net [usbio.net]
- 4. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Vegfr-2-IN-27 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vegfr-2-IN-27, also identified as compound 7a, is a highly potent small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) with an IC50 value of 14.8 nM.[1] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a well-established therapeutic strategy in oncology. These application notes provide a comprehensive overview of the available data on this compound and a generalized protocol for its potential application in mouse xenograft models based on established methodologies for similar VEGFR-2 inhibitors.
Disclaimer: Published literature to date does not provide specific in vivo dosage or administration protocols for this compound in mouse xenograft models. The following protocols are based on common practices for other small molecule VEGFR-2 inhibitors and should be adapted and optimized for specific experimental needs.
Mechanism of Action
This compound functions by targeting the ATP-binding site of the VEGFR-2 kinase domain. This competitive inhibition prevents the autophosphorylation of the receptor upon binding of its ligand, VEGF, thereby blocking the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival. The disruption of these pathways ultimately results in the inhibition of angiogenesis and a reduction in tumor growth.
Data Presentation
In Vitro Activity of this compound (Compound 7a)
| Parameter | Value | Reference |
| Target | VEGFR-2 | [1] |
| IC50 | 14.8 nM | [1] |
| Cellular Effects | Induces apoptosis and cell cycle arrest in cancer cell lines. |
Note: Further details on the specific cell lines and assay conditions can be found in the cited literature.
Representative In Vivo Data for Other Small Molecule VEGFR-2 Inhibitors
| Compound | Dosage | Administration Route | Dosing Frequency | Mouse Model | Efficacy | Reference |
| Vandetanib | 80 mg/kg | Intraperitoneal (i.p.) | Daily | Lewis Lung Carcinoma & B16.F10 Melanoma | Significant tumor growth inhibition. | |
| DC101 (Antibody) | 5, 20, or 40 mg/kg | Intraperitoneal (i.p.) | Twice a week | MC38 Colon Adenocarcinoma | Dose-dependent tumor growth inhibition. |
Experimental Protocols
General Protocol for Evaluating a Novel VEGFR-2 Inhibitor in a Mouse Xenograft Model
This protocol provides a general framework. The specific tumor model, mouse strain, and endpoints should be chosen based on the research question.
1. Cell Culture and Xenograft Tumor Establishment
-
Cell Line Selection: Choose a cancer cell line known to be sensitive to anti-angiogenic therapies or with a high expression of VEGF.
-
Cell Culture: Culture the selected cancer cells in appropriate media and conditions.
-
Animal Model: Use immunocompromised mice (e.g., NOD-SCID or athymic nude mice) to prevent rejection of the human tumor xenograft.
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL of sterile PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
2. Formulation and Administration of this compound
-
Formulation: As no specific formulation for this compound is published, a common starting point for small molecule inhibitors is to formulate them in a vehicle such as:
-
0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
5% N-methyl-2-pyrrolidone (NMP) and 95% polyethylene glycol (PEG) 300
-
It is crucial to first assess the solubility and stability of this compound in the chosen vehicle.
-
-
Dosage Selection (Dose Escalation Study Recommended):
-
Based on in vitro potency and data from similar compounds, an initial dose-finding study is recommended.
-
Start with a range of doses (e.g., 10, 30, and 100 mg/kg) to determine the maximum tolerated dose (MTD).
-
Monitor mice for signs of toxicity, including weight loss, changes in behavior, and adverse clinical signs.
-
-
Administration Route: Intraperitoneal (i.p.) or oral gavage (p.o.) are common routes for small molecule inhibitors. The choice will depend on the compound's pharmacokinetic properties.
-
Dosing Schedule: A daily or twice-daily dosing schedule is typical.
3. Efficacy Study Design
-
Group Allocation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically 8-10 mice per group).
-
Group 1: Vehicle control
-
Group 2: this compound (at one or more optimized doses)
-
-
Treatment Period: Treat the mice for a predetermined period (e.g., 14-28 days).
-
Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
-
Endpoint Analysis:
-
Tumor Growth Inhibition (TGI): Calculate the percentage of TGI using the formula: (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.
-
Immunohistochemistry (IHC): Analyze tumor tissue for markers of angiogenesis (e.g., CD31 for endothelial cells), proliferation (e.g., Ki-67), and apoptosis (e.g., cleaved caspase-3).
-
Western Blotting: Analyze tumor lysates to confirm the inhibition of VEGFR-2 phosphorylation and downstream signaling pathways.
-
4. Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies (Optional but Recommended)
-
PK Study: Administer a single dose of this compound and collect blood samples at various time points to determine key PK parameters such as Cmax, Tmax, half-life, and bioavailability.
-
PD Study: Collect tumor and plasma samples at different time points after treatment to correlate drug concentration with the inhibition of VEGFR-2 signaling (e.g., by measuring p-VEGFR-2 levels).
Mandatory Visualizations
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: A typical workflow for a mouse xenograft efficacy study.
References
Application Notes and Protocols for Molecular Docking Simulation of a VEGFR-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for performing a molecular docking simulation of a representative VEGFR-2 inhibitor, identified as "VEGF Receptor 2 Kinase Inhibitor I" (PubChem CID: 6419834), with the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This tutorial will cover the theoretical background, a detailed experimental protocol for in silico molecular docking, and data interpretation.
Introduction to VEGFR-2 and Molecular Docking
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a key mediator of angiogenesis, the formation of new blood vessels.[1] Its role in tumor growth and metastasis makes it a critical target in cancer therapy.[2] Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] In drug discovery, it is instrumental in screening potential inhibitors and understanding their interaction with a target protein at the molecular level.
VEGFR-2 Signaling Pathway
VEGF binding to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling pathways, primarily the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which promote endothelial cell proliferation, survival, migration, and vascular permeability.[4][5]
Caption: VEGFR-2 Signaling Pathway.
Molecular Docking Workflow
The molecular docking process involves several key steps, from preparing the target protein and the ligand to running the simulation and analyzing the results.
Caption: General Molecular Docking Workflow.
Experimental Protocol: Molecular Docking of VEGF Receptor 2 Kinase Inhibitor I
This protocol outlines the steps for a molecular docking simulation using AutoDock Vina, a widely used open-source program.
I. Software and Resource Requirements
-
AutoDock Tools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: For performing the docking simulation.
-
PyMOL or UCSF Chimera: For visualization and analysis.
-
Protein Data Bank (PDB): To obtain the 3D structure of VEGFR-2.
-
PubChem: To obtain the 3D structure of the ligand.
II. Protein Preparation
-
Download the Receptor Structure:
-
Navigate to the RCSB PDB database (rcsb.org).
-
Search for a suitable crystal structure of VEGFR-2. For this tutorial, we will use PDB ID: 4ASE , which is the crystal structure of the VEGFR2 kinase domain in complex with Tivozanib.[6]
-
Download the structure in PDB format.
-
-
Prepare the Receptor using AutoDock Tools (ADT):
-
Open ADT and load the downloaded PDB file (4ASE.pdb).
-
Remove water molecules and any co-crystallized ligands (in this case, Tivozanib).
-
Add polar hydrogens to the protein.
-
Compute Gasteiger charges.
-
Save the prepared receptor in PDBQT format (e.g., receptor.pdbqt).
-
III. Ligand Preparation
-
Obtain the Ligand Structure:
-
Navigate to the PubChem database (pubchem.ncbi.nlm.nih.gov).
-
Search for CID 6419834 (VEGF Receptor 2 Kinase Inhibitor I).[7]
-
Download the 3D conformer of the ligand in SDF format.
-
-
Prepare the Ligand using AutoDock Tools (ADT):
-
Open the downloaded SDF file in ADT.
-
The software will automatically detect the root and set up rotatable bonds.
-
Save the prepared ligand in PDBQT format (e.g., ligand.pdbqt).
-
IV. Grid Box Generation
-
Define the Binding Site:
-
Load the prepared receptor (receptor.pdbqt) into ADT.
-
Open the "Grid" -> "Grid Box" menu.
-
The binding site can be defined based on the coordinates of the co-crystallized ligand (Tivozanib in 4ASE). A typical grid box size is 25 x 25 x 25 Å, centered on the active site.
-
Save the grid parameters in a configuration file (e.g., conf.txt). The file should contain the following information:
-
V. Running the Docking Simulation
-
Execute AutoDock Vina:
-
Open a terminal or command prompt.
-
Navigate to the directory containing the prepared files (receptor.pdbqt, ligand.pdbqt, and conf.txt).
-
Run the following command:
-
This will initiate the docking simulation. The results, including the predicted binding poses and their corresponding binding affinities, will be saved in output.pdbqt, and a log file will be created as log.txt.
-
VI. Results Analysis and Visualization
-
Analyze the Docking Results:
-
The output.pdbqt file contains the top-ranked binding poses of the ligand.
-
The log.txt file contains the binding affinity scores (in kcal/mol) for each pose. A more negative value indicates a stronger predicted binding affinity.
-
-
Visualize the Interactions:
-
Use a molecular visualization tool like PyMOL or UCSF Chimera to open the receptor.pdbqt and output.pdbqt files.
-
Analyze the interactions between the ligand and the receptor, such as hydrogen bonds and hydrophobic interactions with key amino acid residues in the VEGFR-2 active site.
-
Quantitative Data Summary
The following table summarizes the expected output and other relevant quantitative data for VEGFR-2 inhibitors. The binding affinity for "VEGF Receptor 2 Kinase Inhibitor I" is a predicted value from a typical docking simulation and may vary based on the specific software and parameters used.
| Parameter | Value | Reference |
| Ligand Information | ||
| Compound Name | VEGF Receptor 2 Kinase Inhibitor I | PubChem CID: 6419834[7] |
| Molecular Formula | C₁₈H₁₈N₂O₃ | PubChem CID: 6419834[7] |
| Molecular Weight | 310.3 g/mol | PubChem CID: 6419834[7] |
| IC50 for VEGFR-2 | 70 nM | [8] |
| Receptor Information | ||
| Protein Name | Vascular Endothelial Growth Factor Receptor 2 | |
| PDB ID | 4ASE | [6] |
| Resolution | 1.83 Å | [6] |
| Docking Simulation Results (Predicted) | ||
| Binding Affinity (kcal/mol) | -8.0 to -10.0 (Typical Range) | N/A |
| Key Interacting Residues | Cys919, Asp1046, Glu885, Leu840, Val848 | [3] |
Conclusion
This application note provides a comprehensive protocol for performing a molecular docking simulation of a representative inhibitor with VEGFR-2. By following these steps, researchers can gain valuable insights into the binding mechanisms of potential drug candidates, which is a crucial step in the drug discovery and development pipeline for novel anti-angiogenic therapies.
References
- 1. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Variations of VEGFR2 Chemical Space: Stimulator and Inhibitory Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vegf receptor 2 kinase inhibitor I | C18H18N2O3 | CID 6419834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. VEGFR2 Kinase Inhibitor I - CAS 15966-93-5 - Calbiochem | 676480 [merckmillipore.com]
Application of a Novel VEGFR-2 Inhibitor in Breast Cancer Research
For research use only. Not for use in diagnostic procedures.
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, plays a crucial role in tumor growth and metastasis.[1] In breast cancer, VEGFR-2 is often overexpressed and its signaling pathways are implicated in cell proliferation, survival, and migration.[2][3] Small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain are a promising therapeutic strategy to disrupt these processes.[1] This document provides detailed application notes and protocols for the use of a representative novel VEGFR-2 inhibitor, hereafter referred to as "Compound 11" (a potent example from a recently synthesized series), in breast cancer research.[4] While the specific compound "Vegfr-2-IN-27" was not found in publicly available literature, the data and protocols provided for Compound 11 serve as a comprehensive guide for researchers working with similar VEGFR-2 inhibitors.
Mechanism of Action
VEGF-A binding to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation triggers downstream signaling cascades, primarily the PI3K/Akt and Ras/Raf/MEK/ERK pathways, which promote endothelial and tumor cell proliferation, survival, and migration.[5][6] Small molecule inhibitors like Compound 11 act as ATP-competitive inhibitors, binding to the kinase domain of VEGFR-2 and preventing its phosphorylation, thereby blocking the downstream signaling events.[1]
Data Presentation
In Vitro VEGFR-2 Kinase Inhibition
The inhibitory activity of Compound 11 against the VEGFR-2 kinase was determined using a kinase assay kit. The half-maximal inhibitory concentration (IC50) was calculated and compared to the known VEGFR-2 inhibitor, Sorafenib.
| Compound | VEGFR-2 IC50 (µM) |
| Compound 11 | 0.192 [4] |
| Sorafenib (Control) | 0.082[4] |
In Vitro Anti-proliferative Activity in Breast Cancer Cells
The anti-proliferative effects of Compound 11 were evaluated in the MDA-MB-231 human breast cancer cell line using a colorimetric cell viability assay.
| Compound | MDA-MB-231 IC50 (µM) |
| Compound 11 | 11.52 [4] |
| Sorafenib (Control) | 14.10[4] |
Experimental Protocols
VEGFR-2 Kinase Assay (In Vitro)
This protocol is adapted from the methodology used for the evaluation of novel VEGFR-2 inhibitors.[4]
Materials:
-
VEGFR-2 Kinase Assay Kit (e.g., BPS Bioscience)
-
Compound 11 (or other VEGFR-2 inhibitor)
-
ATP
-
Kinase buffer
-
96-well plate
-
Plate reader
Procedure:
-
Prepare serial dilutions of Compound 11 in kinase buffer. A typical starting concentration range is 0.01 µM to 100 µM.
-
To a 96-well plate, add the VEGFR-2 enzyme to each well.
-
Add the diluted Compound 11 or vehicle control (e.g., DMSO) to the respective wells.
-
Incubate the plate at 30°C for 30 minutes to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for the time specified in the kit instructions (e.g., 40 minutes).
-
Stop the reaction and measure the kinase activity using a plate reader according to the kit's instructions (e.g., by measuring luminescence from an ADP-Glo™ assay).
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
Cell Proliferation Assay (MTS/CCK-8)
This protocol is a standard method for assessing the effect of a compound on cancer cell viability.[7]
Materials:
-
MDA-MB-231 breast cancer cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Compound 11 (or other VEGFR-2 inhibitor)
-
MTS or CCK-8 reagent
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of Compound 11 in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Compound 11 or vehicle control.
-
Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10-20 µL of MTS or CCK-8 reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for CCK-8) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Visualizations
Caption: VEGFR-2 signaling pathway and the inhibitory action of a small molecule inhibitor.
Caption: Experimental workflow for evaluating a VEGFR-2 inhibitor in breast cancer research.
References
- 1. mdpi.com [mdpi.com]
- 2. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vascular Endothelial Growth Factor Mediates Intracrine Survival in Human Breast Carcinoma Cells through Internally Expressed VEGFR1/FLT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VEGFR2 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VEGFR2 inhibition hampers breast cancer cell proliferation via enhanced mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Lung Cancer Angiogenesis with Vegfr-2-IN-27
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Vegfr-2-IN-27, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), to investigate lung cancer angiogenesis. The protocols outlined below are designed for in vitro and in vivo studies to characterize the anti-angiogenic and anti-tumor effects of this compound.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth, invasion, and metastasis.[1][2] In lung cancer, one of the most prevalent and deadly cancers worldwide, the tumor microenvironment is characterized by extensive neovascularization.[1] Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are the principal mediators of this process.[3][4][5] Activation of VEGFR-2 on endothelial cells triggers a cascade of downstream signaling events that promote endothelial cell proliferation, migration, survival, and permeability, ultimately leading to the formation of a tumor blood supply.[5][6]
Given the central role of the VEGF/VEGFR-2 pathway in lung cancer progression, targeting this axis has become a key therapeutic strategy.[7][8] this compound is a small molecule inhibitor designed to specifically target the ATP-binding site of the VEGFR-2 tyrosine kinase, thereby blocking its activation and downstream signaling. These notes provide detailed protocols for evaluating the efficacy of this compound in relevant preclinical models of lung cancer.
Mechanism of Action of this compound
This compound competitively binds to the ATP-binding pocket within the intracellular tyrosine kinase domain of VEGFR-2. This inhibition prevents the autophosphorylation of the receptor upon VEGF binding, thereby blocking the activation of downstream signaling pathways critical for angiogenesis. The primary pathways inhibited include the PLCγ-PKC-MAPK pathway, which is crucial for endothelial cell proliferation, and the PI3K-Akt pathway, which promotes endothelial cell survival.[5][6]
Figure 1: this compound inhibits the VEGFR-2 signaling pathway.
Quantitative Data Summary
The following table summarizes key quantitative data for representative VEGFR-2 inhibitors in lung cancer models. These values provide a benchmark for evaluating the potency and efficacy of this compound.
| Parameter | Cell Line / Model | Value | Reference Compound |
| IC50 (VEGFR-2 Kinase Assay) | N/A | 0.56 µM | 16b (Indazole derivative)[9] |
| N/A | 0.027 µM | 77a (Pyridine derivative)[9] | |
| IC50 (Cell Proliferation) | A549 (Lung Cancer) | 0.02 µM | 75e (Pyridine derivative)[9] |
| H460 (Lung Cancer) | 4 µM | 16b (Indazole derivative)[9] | |
| A549 (Lung Cancer) | 4.23 ± 0.45 µM | Z-3[10] | |
| Tumor Growth Inhibition | LLC Xenograft | 84% | Vandetanib[11] |
| H1975 Xenograft | Delays tumor growth | Dual EGFR/VEGFR2 inhibition[7] | |
| PC-9 Xenograft | Potent anti-tumor effects | Erlotinib + DC101 + Ramucirumab[12] |
Experimental Protocols
In Vitro Assays
1. Endothelial Cell Proliferation Assay (MTS Assay)
This assay determines the effect of this compound on the proliferation of human umbilical vein endothelial cells (HUVECs) stimulated with VEGF.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (EGM-2)
-
VEGF-A
-
This compound
-
96-well plates
-
MTS reagent
-
Plate reader
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 2,000 cells/well in EGM-2 medium.[13]
-
Allow cells to attach overnight.
-
The next day, replace the medium with a basal medium containing a low concentration of serum.
-
Treat the cells with increasing concentrations of this compound for 1 hour.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL). Include a negative control (no VEGF) and a positive control (VEGF alone).
-
Incubate for 72 hours.[14]
-
Add MTS reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
Figure 2: Workflow for the endothelial cell proliferation assay.
2. Endothelial Cell Tube Formation Assay
This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells in vitro.
Materials:
-
HUVECs
-
Matrigel
-
96-well plate
-
This compound
-
VEGF-A
-
Microscope with camera
Protocol:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate.
-
Incubate the plate at 37°C for 30 minutes to allow the Matrigel to solidify.
-
Harvest HUVECs and resuspend them in a basal medium.
-
Treat the cells with various concentrations of this compound and VEGF-A.
-
Seed the treated HUVECs onto the Matrigel-coated wells.
-
Incubate for 4-6 hours at 37°C.
-
Visualize and photograph the tube formation using a microscope.
-
Quantify the tube length and number of branch points using image analysis software.
Figure 3: Workflow for the endothelial cell tube formation assay.
In Vivo Assay
3. Lung Cancer Xenograft Model
This in vivo model evaluates the anti-tumor and anti-angiogenic efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human non-small cell lung cancer (NSCLC) cell line (e.g., A549, H1975, or PC-9)[7][12]
-
This compound formulation for in vivo administration
-
Calipers
-
Micro-CT or similar imaging modality (optional)
Protocol:
-
Subcutaneously inject NSCLC cells into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm3).
-
Randomize mice into control and treatment groups.
-
Administer this compound to the treatment group via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.[12] The control group receives the vehicle.
-
Measure tumor volume with calipers regularly (e.g., 2-3 times per week).[12]
-
Monitor animal body weight and general health.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor tissue can be used for further analysis, such as immunohistochemistry for CD31 (a marker of blood vessels) to assess microvessel density.[12]
Figure 4: Workflow for the lung cancer xenograft model.
Conclusion
The protocols described in these application notes provide a robust framework for the preclinical evaluation of this compound as a potential therapeutic agent for lung cancer. By systematically assessing its impact on key aspects of angiogenesis and tumor growth, researchers can gain valuable insights into its mechanism of action and anti-tumor efficacy. These studies are essential for the continued development and potential clinical translation of novel VEGFR-2 inhibitors.
References
- 1. Angiogenesis in Lung Cancer: Understanding the Roles of Growth Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Role of Anti-angiogenesis in the Treatment Landscape of Non-small Cell Lung Cancer – New Combinational Approaches and Strategies of Neovessel Inhibition [frontiersin.org]
- 3. Frontiers | Angiogenesis Inhibitors in Small Cell Lung Cancer [frontiersin.org]
- 4. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 5. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. JCI - Upregulated stromal EGFR and vascular remodeling in mouse xenograft models of angiogenesis inhibitor–resistant human lung adenocarcinoma [jci.org]
- 8. Dual inhibition of EGFR-VEGF: An effective approach to the treatment of advanced non-small cell lung cancer with EGFR mutation (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of novel VEGFR2 inhibitors against non-small cell lung cancer based on fingerprint-enhanced graph attention convolutional network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. VEGFR2 blockade augments the effects of tyrosine kinase inhibitors by inhibiting angiogenesis and oncogenic signaling in oncogene‐driven non‐small‐cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Regulation of VEGFR2 and AKT signaling by Musashi-2 in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Vegfr-2-IN-27
Welcome to the technical support center for Vegfr-2-IN-27. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound, with a specific focus on addressing solubility challenges in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
A1: The recommended solvent for reconstituting this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). It is advisable to use freshly opened DMSO to avoid moisture absorption, which can impact solubility.
Q2: I am observing incomplete dissolution of this compound in DMSO. What could be the cause?
A2: Incomplete dissolution can be attributed to several factors, including the quality of the DMSO, the concentration of the solution, temperature, and the presence of moisture. For some less soluble compounds, achieving a clear solution at high concentrations can be challenging.
Q3: Is it normal for the compound to precipitate out of the DMSO solution upon storage?
A3: Precipitation upon storage, especially at lower temperatures, can occur if the compound's solubility limit is exceeded or if the solution is stored for an extended period. It is recommended to prepare fresh solutions for each experiment. If a stock solution must be stored, it should be kept at -80°C.
Q4: Can I use other solvents to dissolve this compound?
A4: While DMSO is the primary recommended solvent, the solubility in other organic solvents like ethanol may be possible but is likely to be lower. It is crucial to consult any available product datasheets for solubility information in alternative solvents. Aqueous buffers are generally not suitable for the initial reconstitution of this type of hydrophobic compound.
Troubleshooting Guide: Solubility Issues in DMSO
This guide provides a step-by-step approach to troubleshoot and resolve common solubility issues encountered with this compound in DMSO.
Initial Dissolution Protocol
A standard starting protocol for dissolving this compound and similar kinase inhibitors is as follows:
-
Use High-Quality DMSO: Start with a fresh, unopened bottle of anhydrous, high-purity DMSO.
-
Prepare the Solution: Add the appropriate volume of DMSO to the vial of pre-weighed this compound to achieve the desired stock concentration.
-
Gentle Agitation: Vortex the solution gently for 1-2 minutes to facilitate dissolution.
-
Sonication: If the compound does not fully dissolve, sonication is recommended.[1] A brief period in a bath sonicator can help break up any aggregates and enhance solubility.
-
Warming: Gentle warming of the solution (e.g., to 37°C) can also aid in dissolution. However, be cautious as excessive heat can degrade the compound.
Troubleshooting Workflow
If you continue to experience solubility issues after following the initial protocol, please refer to the following troubleshooting workflow:
References
Technical Support Center: Optimizing Vegfr-2-IN-27 Concentration for Cell Culture
Welcome to the technical support center for Vegfr-2-IN-27. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively utilizing this potent VEGFR-2 inhibitor in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions to help you optimize your experimental conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly potent small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3] It functions by targeting the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing the autophosphorylation and activation of the receptor. This inhibition blocks the downstream signaling cascades that are crucial for angiogenesis, including endothelial cell proliferation, migration, and survival.[4][5][6][7]
Q2: What is the IC50 of this compound?
This compound has been reported to have an IC50 value of 14.8 nM for VEGFR-2.[1][8] The IC50 is the concentration of an inhibitor required to reduce the activity of a specific enzyme or receptor by 50% in a biochemical assay.
Q3: What is a good starting concentration for this compound in my cell culture experiment?
A good starting point for a cell-based assay is typically 10- to 100-fold higher than the biochemical IC50. Therefore, a reasonable starting concentration range to test for this compound would be between 100 nM and 1 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q4: How should I prepare and store this compound?
This compound is typically supplied as a solid. It should be dissolved in a suitable solvent, such as DMSO, to create a concentrated stock solution (e.g., 10 mM). Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing your working concentrations, dilute the stock solution in your cell culture medium. Ensure the final DMSO concentration in your culture is low (typically ≤0.1%) to avoid solvent-induced toxicity.
Q5: How can I confirm that this compound is inhibiting VEGFR-2 in my cells?
The most direct way to confirm the activity of this compound is to assess the phosphorylation status of VEGFR-2. You can stimulate your cells with VEGF and then treat them with varying concentrations of the inhibitor. Subsequently, you can perform a Western blot to detect the levels of phosphorylated VEGFR-2 (p-VEGFR2) and total VEGFR-2. A decrease in the p-VEGFR2/total VEGFR-2 ratio with increasing inhibitor concentration indicates successful target engagement.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or weak inhibition of VEGFR-2 phosphorylation | 1. Inhibitor concentration is too low. 2. Inhibitor has degraded. 3. VEGF stimulation is not optimal. 4. Cell line has low VEGFR-2 expression. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 10 nM to 10 µM). 2. Use a fresh aliquot of the inhibitor stock solution. Prepare fresh stock if necessary. 3. Optimize the concentration and duration of VEGF stimulation. 4. Confirm VEGFR-2 expression in your cell line by Western blot or flow cytometry. |
| High background in Western blot for p-VEGFR2 | 1. Basal level of VEGFR-2 activation in your cell line. 2. Non-specific antibody binding. | 1. Serum-starve the cells for several hours before VEGF stimulation and inhibitor treatment. 2. Optimize your Western blot protocol, including blocking conditions and antibody concentrations. |
| Inconsistent results between experiments | 1. Variability in cell passage number or density. 2. Inconsistent inhibitor preparation. 3. Variability in VEGF stimulation. | 1. Use cells within a consistent passage number range and ensure consistent seeding density. 2. Prepare fresh dilutions of the inhibitor from the stock solution for each experiment. 3. Ensure consistent timing and concentration of VEGF stimulation. |
| Cell toxicity observed at expected effective concentrations | 1. Off-target effects of the inhibitor. 2. Solvent (e.g., DMSO) toxicity. 3. The cell line is highly dependent on VEGFR-2 signaling for survival. | 1. Test the inhibitor in a cell line that does not express VEGFR-2 to assess off-target toxicity. 2. Ensure the final solvent concentration is below toxic levels (typically <0.1% for DMSO). Include a vehicle-only control. 3. This may be an expected outcome. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to quantify the cytotoxic effect. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using Western Blot
This protocol outlines the steps to assess the inhibitory effect of this compound on VEGF-induced VEGFR-2 phosphorylation.
Materials:
-
Cells expressing VEGFR-2 (e.g., HUVECs, MDA-MB-231)
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
This compound
-
DMSO
-
Recombinant Human VEGF-A
-
PBS (Phosphate Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-VEGFR2 (Tyr1175), anti-total VEGFR-2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the growth medium with a low-serum or serum-free medium and incubate for 4-24 hours.
-
Inhibitor Treatment: Prepare a serial dilution of this compound in a serum-free medium. Aspirate the starvation medium and add the inhibitor-containing medium to the cells. Include a vehicle control (DMSO). Incubate for 1-2 hours.
-
VEGF Stimulation: Add VEGF-A to each well to a final concentration of 50 ng/mL (optimize for your cell line) and incubate for 10-15 minutes at 37°C.
-
Cell Lysis: Aspirate the medium, wash the cells once with cold PBS, and then add 100-200 µL of cold lysis buffer to each well. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blot:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against p-VEGFR2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total VEGFR-2 as a loading control.
-
-
Analysis: Quantify the band intensities and calculate the ratio of p-VEGFR2 to total VEGFR-2 for each concentration of the inhibitor.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of this compound on cell proliferation/viability.
Materials:
-
Cells of interest
-
96-well plates
-
This compound
-
DMSO
-
Cell culture medium with FBS
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Inhibitor Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 100, 1000, 10000 nM). Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Visualizations
Caption: VEGFR-2 signaling pathway and the point of inhibition by this compound.
Caption: General workflow for optimizing this compound concentration.
Caption: A troubleshooting decision tree for common issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Angiogenesis | CymitQuimica [cymitquimica.com]
- 4. Antitumour efficacy of VEGFR2 tyrosine kinase inhibitor correlates with expression of VEGF and its receptor VEGFR2 in tumour models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Discovery of Small Molecules That Target Vascular Endothelial Growth Factor Receptor-2 Signalling Pathway Employing Molecular Modelling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Vegfr-2-IN-27 off-target effects mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential off-target effects of Vegfr-2-IN-27.
Introduction to this compound
This compound is a highly potent small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. With an IC50 value of 14.8 nM against VEGFR-2, it is a valuable tool for cancer research.[1][2][3][4] However, like many kinase inhibitors, it is crucial to characterize and mitigate potential off-target effects to ensure the validity of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and potential off-target effects of this compound?
A1: The primary on-target effect of this compound is the inhibition of VEGFR-2 kinase activity, leading to the suppression of downstream signaling pathways involved in endothelial cell proliferation, migration, and survival.[5][6] While a detailed public selectivity profile for this compound is not available, potent kinase inhibitors often exhibit off-target activity against other kinases with structurally similar ATP-binding pockets.[7] Potential off-target effects could include the inhibition of other receptor tyrosine kinases (e.g., PDGFR, FGFR) or cytoplasmic tyrosine kinases.
Q2: How can I determine the selectivity profile of my batch of this compound?
A2: It is highly recommended to perform a kinase selectivity profiling assay to determine the inhibitory activity of this compound against a broad panel of kinases.[8] Several commercial services offer kinase profiling panels that can provide IC50 or Kd values for hundreds of different kinases. This will provide a comprehensive overview of the inhibitor's selectivity.
Q3: What are the first steps I should take if I suspect my experimental results are due to off-target effects?
A3: If you suspect off-target effects, the first step is to perform a dose-response experiment. Off-target effects often occur at higher concentrations than on-target effects. Additionally, using a structurally unrelated VEGFR-2 inhibitor as a control can help determine if the observed phenotype is specific to VEGFR-2 inhibition. If both inhibitors produce the same effect, it is more likely to be an on-target effect.
Q4: Can off-target effects be beneficial?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Phenotype: Observed cellular effect is not consistent with known VEGFR-2 signaling pathways. | Off-target Inhibition: this compound may be inhibiting other kinases that are important in your experimental model. | 1. Perform Kinase Profiling: Screen this compound against a broad kinase panel to identify potential off-targets. 2. Use a Control Compound: Compare the effects of this compound with a structurally different VEGFR-2 inhibitor. 3. Rescue Experiment: If a specific off-target is identified, try to rescue the phenotype by overexpressing a drug-resistant mutant of the off-target kinase. |
| Inconsistent Results: High variability in experimental outcomes between experiments. | Compound Potency Variation: The effective concentration of this compound may be too high, leading to variable off-target effects. Cell Line Specificity: The expression levels of on- and off-target kinases can vary between different cell lines. | 1. Optimize Concentration: Perform a detailed dose-response curve to identify the lowest effective concentration for VEGFR-2 inhibition. 2. Characterize Cell Lines: Profile the expression of VEGFR-2 and potential off-target kinases in your cell lines of interest. |
| Toxicity in Animal Models: Unexpected toxicity observed in in vivo studies. | Inhibition of Essential Kinases: Off-target inhibition of kinases crucial for normal physiological functions can lead to toxicity. | 1. Review Kinase Profile: Examine the kinase selectivity profile for potent inhibition of kinases with known essential functions. 2. Dose Escalation Study: Carefully determine the maximum tolerated dose (MTD) in your animal model. |
Quantitative Data Summary
Since a public, comprehensive selectivity profile for this compound is not available, the following table presents a hypothetical, yet realistic, selectivity profile to illustrate how such data is presented and interpreted. The data is for illustrative purposes only.
| Kinase Target | IC50 (nM) | Selectivity (Fold vs. VEGFR-2) | Potential Implication of Off-Target Inhibition |
| VEGFR-2 (KDR) | 14.8 | 1 | On-target |
| VEGFR-1 (Flt-1) | 150 | 10 | Inhibition of a related receptor tyrosine kinase involved in angiogenesis. |
| PDGFRβ | 500 | 34 | Potential for affecting pericyte function and tumor microenvironment. |
| c-Kit | 800 | 54 | May impact hematopoietic cells and melanocytes. |
| Src | 1200 | 81 | Broad effects on cell growth, differentiation, and survival. |
| Abl | 2500 | 169 | Potential for effects on cell proliferation and apoptosis. |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of this compound against a panel of protein kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound to the desired concentrations for the assay.
-
Kinase Reaction: In a microplate, combine the kinase, a suitable substrate (e.g., a generic peptide substrate or a specific protein substrate), and ATP.
-
Inhibitor Addition: Add the serially diluted this compound to the kinase reaction mixtures. Include a no-inhibitor control (DMSO only) and a positive control inhibitor if available.
-
Incubation: Incubate the reaction plate at the optimal temperature (usually 30°C or 37°C) for a specified period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. Common detection methods include radiometric assays (using ³²P-ATP or ³³P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo).
-
Data Analysis: Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to the no-inhibitor control. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cellular Western Blot for On-Target and Off-Target Inhibition
Objective: To confirm the inhibition of VEGFR-2 phosphorylation and assess the impact on a potential off-target kinase in a cellular context.
Methodology:
-
Cell Culture: Culture endothelial cells (e.g., HUVECs) or other relevant cell lines to 80-90% confluency.
-
Serum Starvation: Serum-starve the cells for 4-6 hours to reduce basal receptor tyrosine kinase activity.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (and a control inhibitor) for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with VEGF-A (for VEGFR-2) and the appropriate ligand for the suspected off-target kinase (e.g., PDGF-BB for PDGFRβ) for 5-10 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against phospho-VEGFR-2, total VEGFR-2, phospho-PDGFRβ (or another off-target), and total PDGFRβ. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Densitometry Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein for both the on-target and off-target kinases.
Visualizations
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for troubleshooting suspected off-target effects.
Caption: Logical decision tree for troubleshooting unexpected experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ponatinib (AP24534) | Multi-targeted Kinase Inhibitor | AmBeed.com [ambeed.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. VEGFD Protein, Human, Recombinant,VEGFD Protein, Human, Recombinant (His) Suppliers & Manufacturers [chemicalregister.com]
- 8. CAS No. 2439096-14-5 Specifications | Ambeed [ambeed.cn]
Vegfr-2-IN-27 stability in solution and storage
Disclaimer: Detailed, publicly available stability studies for Vegfr-2-IN-27 are limited. The information provided below is based on general best practices for small molecule kinase inhibitors and data from structurally analogous VEGFR-2 inhibitors. Researchers are strongly encouraged to perform their own stability assessments for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A: this compound should be stored as a solid powder at -20°C for long-term stability, which can be effective for up to three years. For short-term storage, 4°C is acceptable for up to two years.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). It is advisable to use freshly opened, anhydrous DMSO to ensure optimal solubility.
Q3: How should I store the stock solution of this compound?
A: Stock solutions of this compound in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for long-term stability (up to one year) or at -20°C for shorter-term storage (up to one month).
Q4: Is this compound stable in aqueous solutions?
A: The stability of this compound in aqueous solutions is expected to be limited. It is recommended to prepare fresh dilutions in your aqueous experimental buffer from the DMSO stock solution immediately before use. Do not store the compound in aqueous solutions for extended periods.
Troubleshooting Guide
Issue 1: I am having trouble dissolving this compound in DMSO.
-
Possible Cause: The compound may have precipitated, or the DMSO may have absorbed moisture.
-
Solution:
-
Gently warm the solution to 37°C.
-
Use an ultrasonic bath to aid in dissolution.
-
Ensure you are using a fresh, anhydrous grade of DMSO. Hygroscopic DMSO can significantly impact solubility.[1]
-
Issue 2: I am observing precipitation when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium.
-
Possible Cause: The inhibitor may not be soluble in the aqueous phase at the desired concentration.
-
Solution:
-
Pre-warm both the stock solution and the aqueous medium to 37°C before dilution to prevent precipitation due to temperature shock.
-
Perform a serial dilution in DMSO first to a lower concentration before adding it to the aqueous medium.
-
Ensure the final concentration of DMSO in your experiment is low (typically <0.5%) and consistent across all conditions, including vehicle controls.
-
Issue 3: I am seeing inconsistent or no inhibitory effect in my experiments.
-
Possible Cause 1: Degradation of the compound.
-
Solution: Ensure the compound and its solutions have been stored correctly and have not undergone multiple freeze-thaw cycles. If in doubt, use a fresh aliquot or a newly prepared stock solution.
-
-
Possible Cause 2: Incorrect concentration.
-
Solution: Verify your calculations for stock solution preparation and final working concentrations. It may be beneficial to determine the IC50 value for your specific cell line and experimental conditions.
-
-
Possible Cause 3: Issues with the target pathway.
-
Solution: The VEGFR-2 signaling pathway can be complex. Ensure your experimental model expresses sufficient levels of VEGFR-2 and that the pathway is active under your experimental conditions.
-
Quantitative Data Summary
The following tables summarize the recommended storage conditions and solubility for analogous VEGFR-2 inhibitors. This information can serve as a guideline for handling this compound.
Table 1: Recommended Storage Conditions for VEGFR-2 Inhibitors
| Compound/Form | Storage Temperature | Shelf Life | Source(s) |
| Powder | -20°C | 3 years | [2][3][4][5] |
| 4°C | 2 years | [1] | |
| In Solvent (DMSO) | -80°C | 6 months - 1 year | [1][2][3][4][5] |
| -20°C | 1 month | [1] |
Table 2: Stock Solution Preparation for a 10 mM Solution
| Mass of this compound | Volume of DMSO |
| 1 mg | 208.14 µL |
| 5 mg | 1.04 mL |
| 10 mg | 2.08 mL |
| (Based on a molecular weight of 480.44 g/mol ) |
Experimental Protocols
Protocol: Assessment of Small Molecule Inhibitor Stability in Solution
This protocol outlines a general method to assess the stability of this compound in a chosen solvent over time using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve in the desired solvent (e.g., DMSO) to a final concentration of 10 mM.
-
-
Sample Incubation:
-
Aliquot the stock solution into multiple vials.
-
Store the vials at different temperatures (e.g., -80°C, -20°C, 4°C, and room temperature).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve one aliquot from each storage temperature.
-
Prepare a diluted sample from each aliquot for HPLC-MS analysis.
-
-
HPLC-MS Analysis:
-
Inject the prepared samples into an HPLC-MS system.
-
Use a suitable C18 column and a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid).
-
Monitor the peak area of the parent compound (this compound) and look for the appearance of new peaks that may correspond to degradation products.
-
-
Data Analysis:
-
Calculate the percentage of the remaining parent compound at each time point relative to the initial time point (T=0).
-
Plot the percentage of the remaining compound against time for each storage condition to determine the stability profile.
-
Visualizations
References
- 1. Treatment with a VEGFR-2 antibody results in intra-tumor immune modulation and enhances anti-tumor efficacy of PD-L1 blockade in syngeneic murine tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. VEGFR-2-IN-9 | VEGFR | TargetMol [targetmol.com]
- 4. VEGFR-2-IN-6 | VEGFR | TargetMol [targetmol.com]
- 5. VEGFR-2-IN-41_TargetMol [targetmol.com]
Interpreting unexpected results with Vegfr-2-IN-27
Welcome to the technical support center for Vegfr-2-IN-27. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret and resolve unexpected results during their experiments. As this compound is a novel inhibitor, this guide leverages data from the broader class of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors to provide a comprehensive framework for addressing common challenges.
Frequently Asked Questions (FAQs)
1. What is the expected mechanism of action for this compound?
This compound is designed as a small molecule inhibitor of VEGFR-2, a receptor tyrosine kinase. The binding of its ligand, VEGF-A, to VEGFR-2 is a critical step in angiogenesis, the formation of new blood vessels.[1][2] Upon VEGF-A binding, VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain.[1][3] This activation initiates a cascade of downstream signaling pathways essential for endothelial cell proliferation, migration, and survival.[4][5] this compound is expected to competitively bind to the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing this phosphorylation and blocking downstream signaling.[6]
2. Which signaling pathways are expected to be inhibited by this compound?
By inhibiting VEGFR-2 activation, this compound should primarily block signals that promote angiogenesis. The key pathways affected include:
-
PLCγ-PKC-Raf-MEK-ERK (MAPK) Pathway: This is a major pathway that transmits signals from VEGFR-2 to the nucleus to promote the proliferation of endothelial cells.[4][7]
-
PI3K-AKT Pathway: This pathway is crucial for regulating the survival of endothelial cells by inhibiting apoptosis.[3][4]
-
p38 MAPK and FAK Pathways: These pathways are involved in the cytoskeletal remodeling necessary for endothelial cell migration.[8]
3. What are common off-target effects observed with VEGFR-2 inhibitors?
Many small molecule kinase inhibitors exhibit some level of promiscuity, meaning they can bind to kinases other than their primary target.[9] This is because the ATP-binding pocket is structurally conserved across many kinases. Common off-targets for VEGFR-2 inhibitors include other receptor tyrosine kinases such as PDGFR (Platelet-Derived Growth Factor Receptor), c-Kit, FGFR (Fibroblast Growth Factor Receptor), and Ret.[10][11][12] Off-target inhibition can lead to unexpected biological effects or toxicities.[13]
Troubleshooting Unexpected Results
This section addresses specific issues that may arise during your experiments with this compound.
Q1: My results show weaker-than-expected inhibition of cell proliferation. What could be the cause?
-
Alternative Angiogenic Pathways: The cells you are using may not rely solely on VEGFR-2 for proliferation. Tumors can develop resistance to anti-VEGF therapy by upregulating alternative pro-angiogenic factors like FGF or PDGF.[5] Consider analyzing the expression of other growth factor receptors in your model.
-
Compound Stability/Solubility: Ensure this compound is fully dissolved and stable in your culture media for the duration of the experiment. Poor solubility can drastically reduce the effective concentration.
-
Drug Resistance Mutations: If using a model with long-term inhibitor exposure, resistance can arise from mutations in the VEGFR-2 kinase domain, which may prevent the inhibitor from binding effectively.[9]
Q2: I'm observing significant cytotoxicity or cell death, which was not the expected outcome. Why?
-
On-Target Toxicity in Normal Cells: VEGFR-2 signaling is important for the survival of normal endothelial cells.[4][7] High concentrations of a potent VEGFR-2 inhibitor can induce apoptosis in these cells. This is a potential mechanism for the common side effects of impaired wound healing and cardiovascular issues seen with this class of drugs.[6][14]
-
Off-Target Inhibition of Survival Kinases: The compound may be inhibiting other kinases essential for your cell model's survival. For example, many VEGFR-2 inhibitors also target c-Kit, which is important for hematopoietic cell lineages.[14] A kinome scan can help identify potential off-targets.
-
Dual-Mechanism of Action: Some compounds are intentionally designed to have multiple mechanisms. For instance, some molecules combine VEGFR-2 inhibition with tubulin polymerization inhibition, which is a potent inducer of mitotic arrest and apoptosis.[15][16] If this compound has such properties, it would explain potent cytotoxicity.
Q3: The inhibitor is causing a paradoxical increase in the phosphorylation of a downstream protein (e.g., ERK). Is this possible?
Yes, this is a known phenomenon with some kinase inhibitors.[13] Possible explanations include:
-
Feedback Loop Disruption: Inhibition of a primary pathway can sometimes lead to the compensatory upregulation of a parallel pathway that also converges on the same downstream node.
-
Scaffolding Effects: In some contexts, a drug-bound, inactive kinase can act as a scaffold, paradoxically bringing other signaling proteins together and facilitating pathway activation.[13] One known VEGFR-2 inhibitor, SU1498, has been reported to stimulate the accumulation of phosphorylated ERK1/2.[12]
Reference Data: Selectivity of Known VEGFR-2 Inhibitors
The following table summarizes the inhibitory concentrations (IC50) of several well-characterized VEGFR-2 inhibitors against a panel of kinases. This data can serve as a reference for understanding potential selectivity profiles. Note that lower values indicate higher potency.
| Compound | VEGFR-2 IC50 | Other Kinases (IC50) |
| Apatinib | 1 nM | Ret (13 nM), c-Kit (429 nM), c-Src (530 nM)[10][11] |
| Axitinib | 0.2 nM | VEGFR1 (0.1 nM), PDGFRβ (1.6 nM), c-Kit (1.7 nM)[10] |
| Cabozantinib | 0.035 nM | c-Met (1.3 nM), Ret (4 nM), c-Kit (4.6 nM), FLT3 (11.3 nM)[10] |
| Ki8751 | 0.9 nM | >40-fold selective vs. c-Kit, PDGFRα, and FGFR-2[10][12] |
| Vandetanib | 40 nM | VEGFR3 (110 nM), EGFR (500 nM)[10] |
| Sorafenib | ~190 nM | Reported as a control with an IC50 of 0.19 µM[17] |
| SU1498 | 700 nM | A KDR inhibitor that stimulates p-ERK accumulation[12] |
Experimental Protocols
1. Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol provides a general framework for assessing the direct inhibitory activity of this compound on VEGFR-2 kinase activity using a ligand-binding displacement format.
-
Objective: To determine the IC50 of this compound against the VEGF165:VEGFR-2 interaction.
-
Materials: High-binding 96-well plate, recombinant human VEGF165, recombinant human biotinylated VEGFR-2 extracellular domain (VEGFR2-Biotin), this compound, Streptavidin-HRP, chemiluminescent substrate, assay buffers.
-
Procedure:
-
Coating: Coat a 96-well plate with VEGF165 (e.g., 2 µg/mL) overnight at 4°C.
-
Washing & Blocking: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific sites with a blocking buffer (e.g., PBS with 1% BSA) for 1 hour at room temperature (RT).
-
Inhibitor Addition: Prepare serial dilutions of this compound in assay buffer. Add the diluted inhibitor to the wells. Include "no inhibitor" (positive control) and "no VEGFR2-Biotin" (blank) wells.
-
VEGFR-2 Addition: Add a constant concentration of VEGFR2-Biotin (e.g., 1.5 µg/mL) to all wells except the blank.
-
Incubation: Incubate the plate for 1-2 hours at RT with gentle agitation to allow binding to reach equilibrium.
-
Detection: Wash the plate three times. Add Streptavidin-HRP conjugate and incubate for 1 hour at RT.
-
Signal Generation: Wash the plate thoroughly. Add a chemiluminescent HRP substrate and immediately measure the signal using a microplate reader.
-
Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the positive control. Plot the results on a semi-log graph to determine the IC50 value.
-
2. Protocol: In Vivo Tumor Growth Inhibition Study
This protocol outlines a general procedure for evaluating the efficacy of this compound in a preclinical tumor model.
-
Objective: To assess the effect of this compound on the growth of tumor xenografts in mice.
-
Model: Immunocompromised mice (e.g., NOD/SCID or nude mice) bearing subcutaneous tumors (e.g., Lewis Lung Carcinoma or B16.F10 melanoma).[18]
-
Procedure:
-
Tumor Implantation: Subcutaneously inject tumor cells into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).
-
Dosing: Prepare this compound in a suitable vehicle. Administer the compound daily via the desired route (e.g., oral gavage). Based on similar studies, a dose like 80 mg/kg/day could be a starting point.[18]
-
Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint: Continue treatment for a predefined period (e.g., 2-3 weeks) or until tumors in the control group reach a predetermined maximum size.
-
Analysis: At the end of the study, euthanize the animals and excise the tumors. Compare the final tumor volumes and growth rates between the treatment and vehicle groups to determine efficacy. Optional analyses include immunohistochemistry on tumor sections to assess microvessel density (CD31 staining) or apoptosis (TUNEL staining).
-
References
- 1. assaygenie.com [assaygenie.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 7. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- 9. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. altmeyers.org [altmeyers.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Understanding and managing toxicities of vascular endothelial growth factor (VEGF) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of Dual VEGFR-2 and Tubulin Inhibitors with in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296 - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize Vegfr-2-IN-27 precipitation in media
Welcome to the technical support center for Vegfr-2-IN-27. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use this compound in their experiments and minimize issues such as precipitation in media.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a highly potent small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] It functions by targeting the ATP-binding site of the kinase domain, thereby blocking the downstream signaling cascades that lead to angiogenesis, the formation of new blood vessels.[2][3] Its potent activity, with a reported IC50 value of 14.8 nM, makes it a valuable tool for cancer research and studies on angiogenesis.[1]
Q2: Why is my this compound precipitating in the cell culture media?
A2: Precipitation of small molecule inhibitors like this compound is a common issue often related to their low aqueous solubility. Many kinase inhibitors, including those with a quinazoline chemical structure, are hydrophobic.[4][5] Precipitation typically occurs when the compound's concentration exceeds its solubility limit in the aqueous environment of the cell culture media. This can be triggered by several factors, including:
-
High final concentration: The desired experimental concentration may be higher than the compound's solubility in the media.
-
Improper dissolution of the stock solution: The initial DMSO stock may not be fully dissolved.
-
"Salting out" effect: The high salt concentration in culture media can reduce the solubility of hydrophobic compounds.
-
Temperature changes: Moving the compound from room temperature or 37°C to a colder environment can decrease solubility.
-
pH of the media: The pH of the buffer can influence the charge state and solubility of a compound.
Q3: What is the best solvent to prepare a stock solution of this compound?
A3: Due to its likely hydrophobic nature, the recommended solvent for preparing a high-concentration stock solution of this compound is Dimethyl Sulfoxide (DMSO). It is a powerful organic solvent capable of dissolving many poorly water-soluble compounds intended for in vitro assays.[6] It is crucial to use high-purity, anhydrous (water-free) DMSO to ensure the stability and solubility of the compound.
Q4: How can serum (FBS) in the media affect the solubility of the inhibitor?
A4: Serum components, particularly albumin, can bind to small molecules. This binding can sometimes help stabilize the compound and keep it in solution, effectively increasing its apparent solubility in the media. However, this interaction can also reduce the free concentration of the inhibitor, potentially affecting its biological activity. The exact effect can be compound-specific.
Troubleshooting Guide: Minimizing Precipitation
This guide provides a systematic approach to resolving precipitation issues with this compound.
Problem: Visible precipitate or cloudiness appears in the media after adding this compound.
Below is a workflow to diagnose and solve the issue. Start with "Initial Checks" and proceed to the more advanced solutions if the problem persists.
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
Step 1: Verify the Stock Solution
The problem often originates from the concentrated stock solution.
-
Is the stock solution clear? Visually inspect your DMSO stock against a light source. If you see any crystals or cloudiness, it has precipitated.
-
Solution: Gently warm the vial in a 37°C water bath for 5-10 minutes and vortex or sonicate until the solution is completely clear. See Protocol 1 for details.
-
-
Is the stock concentration too high? While a high concentration reduces the volume of DMSO added to your media, it also increases the risk of precipitation.
| Solvent | Recommended Starting Stock Concentration | Maximum Recommended Stock Concentration |
| DMSO | 10 mM | 20-50 mM (Empirical testing required) |
-
Is your DMSO of high quality? Use anhydrous, high-purity DMSO. Water contamination can significantly reduce the solubility of hydrophobic compounds.
Step 2: Review and Optimize the Dilution Protocol
The way you dilute the stock into your aqueous media is critical. Rapid changes in solvent environment can cause the compound to crash out of solution.
-
Avoid single-step large dilutions: Do not add a small volume of highly concentrated stock directly into a large volume of media. Perform serial dilutions if necessary.
-
Pre-warm the media: Ensure your cell culture media is pre-warmed to 37°C before adding the inhibitor.
-
Add stock to media, not vice-versa: Pipette the required volume of DMSO stock directly into the pre-warmed media while gently vortexing or swirling the tube. This ensures rapid dispersal. See Protocol 2 .
Step 3: Adjust Media Conditions and Final Concentration
-
Test a lower final concentration: Your target concentration may be above the compound's solubility limit in your specific media. Perform a dose-response experiment to see if a lower concentration is still effective.
-
Increase serum percentage: If your experimental design allows, increasing the fetal bovine serum (FBS) concentration (e.g., from 5% to 10%) can help stabilize the inhibitor.
-
Add inhibitor to serum-containing media: Prepare your final media with serum first, then add the inhibitor stock to the complete, serum-containing media.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes the standard procedure for dissolving a hydrophobic kinase inhibitor for in vitro use.
-
Materials:
-
This compound (solid powder)
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block (set to 37°C)
-
Sonicator (optional, but recommended)
-
-
Procedure:
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO directly to the vial containing the this compound powder.
-
Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Visually inspect for any undissolved particles.
-
If particles remain, place the vial in a 37°C water bath for 5-10 minutes.
-
Remove from the water bath and vortex again. If needed, place the vial in a bath sonicator for 5-10 minutes until the solution is completely clear.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C as recommended by the manufacturer.
-
Protocol 2: Dilution of DMSO Stock into Aqueous Cell Culture Media
This protocol details the critical steps for diluting the concentrated stock to the final working concentration while minimizing precipitation.
-
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Complete cell culture media (e.g., DMEM + 10% FBS), pre-warmed to 37°C
-
Sterile conical tubes or culture plates
-
Vortex mixer
-
-
Procedure:
-
Determine the volume of stock solution needed for your final working concentration. Ensure the final DMSO concentration in the media is low, typically ≤0.1%, to avoid solvent toxicity.
-
Dispense the required volume of pre-warmed complete media into a sterile tube.
-
While gently vortexing or swirling the media, pipette the calculated volume of the DMSO stock solution directly into the media. Do not pipette onto the wall of the tube.
-
Continue to mix for another 10-15 seconds to ensure homogeneity.
-
Visually inspect the media for any signs of precipitation or cloudiness. A comparison to a media-only control with the same volume of DMSO is recommended.
-
Use the freshly prepared media for your experiment immediately. Do not store diluted inhibitor in aqueous media for extended periods.
-
VEGFR-2 Signaling Pathway and Inhibition
To understand the context of this compound's function, it is helpful to visualize its place in the VEGFR-2 signaling pathway. The inhibitor blocks the ATP-binding site, preventing the autophosphorylation and activation of the receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cibtech.org [cibtech.org]
Addressing batch-to-batch variability of Vegfr-2-IN-27
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers using Vegfr-2-IN-27, a potent and selective small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The primary focus of this document is to address and resolve issues related to batch-to-batch variability to ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an ATP-competitive inhibitor that targets the kinase domain of VEGFR-2. By binding to the ATP pocket, it prevents the autophosphorylation of the receptor upon binding of its ligand, VEGF-A.[1] This action blocks the initiation of downstream signaling cascades responsible for endothelial cell proliferation, migration, and survival, which are key processes in angiogenesis.[2][3][4][5]
Q2: How should I properly store and handle this compound?
For optimal stability, this compound should be stored as a solid at -20°C. For experimental use, prepare a concentrated stock solution in a suitable solvent like DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store stock solutions at -20°C or -80°C. Before use, allow the aliquot to thaw completely and bring it to room temperature.
Q3: Which downstream signaling proteins can I probe to confirm this compound activity in cells?
To confirm the on-target effect of this compound, you can measure the phosphorylation status of key downstream proteins following VEGF-A stimulation. The primary and most direct readout is the phosphorylation of VEGFR-2 itself (p-VEGFR-2 at Tyr1175). Other critical downstream markers include phosphorylated forms of PLCγ, PI3K, Akt, and ERK (MAPK).[2][3][4][6] Inhibition of these markers indicates successful target engagement.
Troubleshooting Guide: Batch-to-Batch Variability
Q4: We are observing a significant difference in the IC50/EC50 values between different lots of this compound. What is the cause and how can we resolve this?
Batch-to-batch variability is a common challenge that can stem from the inhibitor itself or from the experimental setup.[7][8] The following workflow can help diagnose and mitigate the issue.
Detailed Explanation:
-
Step 1: Assess Compound-Intrinsic Factors: The first step is to confirm that the different batches of the inhibitor are chemically and functionally equivalent.
-
Purity and Identity: Request the Certificate of Analysis (CoA) for each batch from the supplier. If possible, independently verify the purity (>98% is recommended) and identity using techniques like HPLC and LC-MS.
-
Solubility and Stability: Ensure that the compound from each batch dissolves completely in the solvent (e.g., DMSO) at the desired stock concentration. Inconsistent solubility can lead to inaccurate dosing.
-
Biochemical Potency: Test all batches in a head-to-head in vitro kinase assay using recombinant VEGFR-2 protein. This cell-free assay isolates the inhibitor's direct activity on its target and is the most reliable way to compare the intrinsic potency of different batches.[9][10]
-
-
Step 2: Standardize the Experimental System: Variability often originates from the biological system.[11][12]
-
Cell Culture: Use cells from the same frozen stock and within a consistent, narrow range of passage numbers. Phenotypic drift can occur at high passage numbers, altering cellular responses.[11] Maintain consistent cell densities in stock flasks and for seeding experimental plates.[12]
-
Reagents: Use the same lot of critical reagents like fetal bovine serum (FBS), cell culture media, and recombinant VEGF-A for all comparative experiments. Growth factor and serum components can vary significantly between lots.
-
-
Step 3: Validate Assay-Specific Parameters: Minor differences in assay protocol can be amplified into significant variability.[7][13]
-
ATP Concentration: For in vitro kinase assays, the IC50 value is highly dependent on the ATP concentration. Use an ATP concentration that is at or near the Km value for VEGFR-2 to ensure consistent and comparable results.[10]
-
Incubation Times: Ensure that the pre-incubation time with the inhibitor, the stimulation time with VEGF-A, and the final assay development time are kept identical across all experiments.
-
Plate and Instrument: Use the same type of microplates and consistent settings on plate readers or imaging systems.
-
Quantitative Data Summary
The table below illustrates hypothetical data from two different batches of this compound, where "Batch B" exhibits reduced potency. A systematic validation approach as outlined above would be necessary to confirm these differences.
| Parameter | Batch A (Expected) | Batch B (Problematic) | Recommended QC Limit |
| Purity (by HPLC) | 99.2% | 91.5% | > 98% |
| Biochemical IC50 (VEGFR-2 Kinase Assay) | 15 nM | 85 nM | < 25 nM |
| Cellular EC50 (p-VEGFR-2 Inhibition) | 45 nM | 250 nM | < 75 nM |
| Cellular EC50 (Endothelial Cell Proliferation) | 120 nM | > 500 nM | < 200 nM |
Key Experimental Protocols
Protocol 1: In Vitro Biochemical VEGFR-2 Kinase Assay
This protocol determines the direct inhibitory activity of this compound on recombinant VEGFR-2 kinase.
Methodology:
-
Reagents: Recombinant human VEGFR-2 kinase, poly(Glu, Tyr) 4:1 substrate, ATP, kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT), this compound (serial dilutions), and a detection reagent (e.g., ADP-Glo™).
-
Procedure: a. Add 5 µL of kinase buffer to all wells of a 384-well plate. b. Add 1 µL of serially diluted this compound or DMSO vehicle control to appropriate wells. c. Add 2 µL of a mix of VEGFR-2 enzyme and substrate to all wells to initiate the reaction. d. Incubate for 15 minutes at room temperature to allow for inhibitor binding. e. Add 2 µL of ATP solution (at Km concentration) to start the kinase reaction. f. Incubate for 60 minutes at room temperature. g. Add 10 µL of ADP-Glo™ reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes. h. Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Data Analysis: Measure luminescence using a plate reader. Convert luminescence to % inhibition relative to DMSO controls and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Protocol 2: Cellular p-VEGFR-2 Western Blot Assay
This protocol validates the inhibitor's ability to block VEGF-A-induced VEGFR-2 autophosphorylation in a cellular context.
Methodology:
-
Cell Culture: Plate human umbilical vein endothelial cells (HUVECs) and grow to 80-90% confluency.
-
Serum Starvation: Replace growth media with serum-free media and incubate for 12-18 hours.
-
Inhibitor Treatment: Pre-treat cells with various concentrations of this compound (and controls from different batches) for 2 hours.
-
Ligand Stimulation: Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 10 minutes.
-
Cell Lysis: Immediately wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blot: a. Quantify total protein concentration (e.g., BCA assay). b. Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane (e.g., with 5% BSA in TBST). d. Incubate with a primary antibody against phospho-VEGFR-2 (Tyr1175). e. Wash and incubate with an HRP-conjugated secondary antibody. f. Detect signal using an ECL substrate. g. Strip the membrane and re-probe for total VEGFR-2 and a loading control (e.g., GAPDH or β-Actin).
-
Data Analysis: Quantify band intensities using densitometry. Normalize the p-VEGFR-2 signal to the total VEGFR-2 signal.
Signaling Pathway and Workflow Diagrams
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. mt.com [mt.com]
- 8. cellgs.com [cellgs.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promegaconnections.com [promegaconnections.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Validation & Comparative
A Mechanistic Showdown: Vegfr-2-IN-27 vs. Sorafenib in Hepatocellular Carcinoma Models
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of Vegfr-2-IN-27 and the established multi-kinase inhibitor, sorafenib, in the context of hepatocellular carcinoma (HCC). This comparison is based on their distinct mechanisms of action, providing a framework for potential research applications and therapeutic strategies.
While extensive preclinical and clinical data are available for sorafenib in HCC, this compound is a potent and selective preclinical inhibitor of VEGFR-2. Direct comparative experimental data in HCC models for this compound is not yet publicly available. This guide, therefore, focuses on a comparison of their known molecular targets and the resulting implications for anti-cancer activity based on their differing modes of action.
At a Glance: Key Molecular Targets
The fundamental difference between this compound and sorafenib lies in their target selectivity. This compound is a highly specific inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. In contrast, sorafenib is a multi-kinase inhibitor, targeting various proteins involved in both tumor cell proliferation and angiogenesis.
| Feature | This compound | Sorafenib |
| Primary Target | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Raf-1, B-Raf, VEGFR-1, VEGFR-2, VEGFR-3, PDGFR-β, c-KIT, FLT-3, and RET |
| Mechanism of Action | Highly selective inhibition of VEGFR-2, leading to the blockade of VEGF-induced angiogenesis. | Broad-spectrum inhibition of multiple tyrosine and serine/threonine kinases, affecting tumor cell proliferation (Raf/MEK/ERK pathway) and angiogenesis (VEGFR and PDGFR pathways). |
| Reported IC50 | 14.8 nM for VEGFR-2 | 6 nM for Raf-1, 22 nM for B-Raf, 90 nM for VEGFR-2, 20 nM for VEGFR-3, 57 nM for PDGFR-β |
Signaling Pathways Under Scrutiny
The differential targeting of this compound and sorafenib translates to distinct impacts on intracellular signaling cascades crucial for HCC progression.
Caption: Targeted signaling pathways of this compound and sorafenib.
Proposed Experimental Workflow for Comparative Analysis
To directly compare the efficacy and mechanisms of this compound and sorafenib in HCC, a structured preclinical experimental workflow is essential.
Caption: A proposed experimental workflow for comparing HCC inhibitors.
Detailed Methodologies for Key Experiments
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate HCC cells (e.g., HepG2, Huh7) in 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of this compound or sorafenib for 48-72 hours. A vehicle control (e.g., DMSO) should be included.
-
MTT Incubation: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 values are then calculated.
Tube Formation Assay
-
Matrigel Coating: Coat a 96-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.
-
Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells.
-
Treatment: Treat the HUVECs with conditioned medium from HCC cells previously treated with this compound or sorafenib.
-
Incubation: Incubate the plate for 6-12 hours to allow for tube formation.
-
Imaging and Analysis: Capture images using a microscope and quantify the tube length and number of branch points using imaging software.
HCC Xenograft Mouse Model
-
Cell Implantation: Subcutaneously inject HCC cells (e.g., 5x10⁶ HepG2 cells) into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment Administration: Randomize mice into treatment groups (vehicle, this compound, sorafenib) and administer the compounds orally or via intraperitoneal injection daily.
-
Tumor Measurement: Measure tumor volume and body weight every 2-3 days.
-
Endpoint Analysis: At the end of the study, euthanize the mice and harvest the tumors for further analysis, such as immunohistochemistry for microvessel density (CD31) and proliferation (Ki-67).
Concluding Remarks
This compound and sorafenib represent two distinct strategies for targeting HCC. The high selectivity of this compound for VEGFR-2 may offer a more focused anti-angiogenic therapy with a potentially different side-effect profile compared to the multi-targeted approach of sorafenib. However, the broader activity of sorafenib against both proliferation and angiogenesis pathways has been clinically validated.
The provided experimental framework offers a robust approach to directly compare these two inhibitors in preclinical HCC models. Such studies are crucial to elucidate the relative efficacy and potential therapeutic niches for selective VEGFR-2 inhibitors like this compound in the landscape of HCC treatment. Future research will be instrumental in determining if the targeted approach of this compound can translate into a viable therapeutic strategy for hepatocellular carcinoma.
A Preclinical Comparison of Novel VEGFR-2 Inhibitor Vegfr-2-IN-27 and Sunitinib in the Context of Renal Cell Carcinoma
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the preclinical data for Vegfr-2-IN-27, a novel Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitor, and sunitinib, a multi-targeted tyrosine kinase inhibitor and an established standard-of-care for renal cell carcinoma (RCC). This comparison is based on publicly available preclinical data and aims to highlight the similarities and differences in their mechanism of action and in vitro efficacy.
A significant challenge in this comparative analysis is the limited availability of public data for this compound. While its potent in vitro activity against VEGFR-2 is documented, a comprehensive preclinical profile, particularly concerning its efficacy in renal cell carcinoma models and its in vivo performance, is not yet available in the public domain. In contrast, sunitinib has been extensively studied, with a wealth of preclinical and clinical data supporting its use in RCC.
Mechanism of Action: Targeting Angiogenesis in Renal Cell Carcinoma
Both this compound and sunitinib exert their anticancer effects by inhibiting VEGFR-2, a key mediator of angiogenesis—the formation of new blood vessels. In the context of renal cell carcinoma, a highly vascularized tumor, inhibiting angiogenesis is a critical therapeutic strategy. By blocking VEGFR-2, these inhibitors can stifle the tumor's blood supply, leading to reduced tumor growth and proliferation.
Sunitinib, however, is a multi-targeted inhibitor, also targeting other receptor tyrosine kinases such as platelet-derived growth factor receptors (PDGFRs), c-KIT, FMS-like tyrosine kinase 3 (FLT3), and RET.[1] This broader activity may contribute to its overall anti-tumor efficacy but also to its side-effect profile. The specific kinase inhibition profile of this compound beyond VEGFR-2 is not extensively documented in the available literature.
Below is a diagram illustrating the central role of VEGFR-2 in the angiogenesis signaling cascade, a pathway targeted by both molecules.
Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.
In Vitro Efficacy: A Head-to-Head Look at Kinase Inhibition and Cellular Effects
The available quantitative data for both compounds is summarized below. It is important to note that the data for this compound is limited to its in vitro kinase inhibitory activity, while sunitinib has been evaluated in a broader range of preclinical assays.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 (nM) |
| This compound | VEGFR-2 | 14.8 |
| Sunitinib | VEGFR-2 | 9 |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vitro Cellular Activity Against Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) |
| This compound | Not Publicly Available | - | - |
| Sunitinib | 786-O (Human Renal Cell Carcinoma) | Proliferation Assay | ~10-20 |
| Caki-1 (Human Renal Cell Carcinoma) | Proliferation Assay | ~5-15 |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for the key experiments cited.
VEGFR-2 Kinase Assay (General Protocol)
This assay is used to determine the in vitro inhibitory activity of a compound against the VEGFR-2 enzyme.
References
A Comparative Guide to the Efficacy of VEGFR-2 Inhibitors: Benchmarking Vegfr-2-IN-27
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of various small molecule inhibitors targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. A particular focus is placed on Vegfr-2-IN-27, a novel inhibitor, benchmarked against established and clinically approved drugs. This document summarizes key quantitative data, details experimental methodologies, and visualizes critical biological pathways and workflows to aid in research and development decisions.
Data Presentation: Comparative Efficacy of VEGFR-2 Inhibitors
The in vitro potency of VEGFR-2 inhibitors is commonly evaluated through kinase inhibition assays, which determine the concentration of the inhibitor required to reduce the enzymatic activity of VEGFR-2 by 50% (IC50). The following table summarizes the IC50 values for this compound and other prominent VEGFR-2 inhibitors. It is important to note that variations in experimental conditions can lead to different IC50 values.
Two compounds, identified as "compound 27" and "compound 7a" in recent literature, are presented here as potential candidates for "this compound" due to the current lack of a unified public chemical registry for this specific designation. Both exhibit potent VEGFR-2 inhibitory activity.
| Inhibitor | VEGFR-2 IC50 (nM) | Reference Compound | Reference IC50 (nM) | Source |
| This compound (as compound 7a) | 14.8 | - | - | [1][2] |
| This compound (as compound 27) | 78 | Sunitinib | 139 | [3] |
| Sorafenib | 3.12 - 90 | - | - | [4] |
| Sunitinib | 39 - 139 | - | - | [3] |
| Axitinib | 0.1 - 1.2 | - | - | N/A |
| Pazopanib | 30 - 4.8 µM | - | - | [3] |
| Regorafenib | 4.2 - 22 | - | - | N/A |
Mandatory Visualization
VEGFR-2 Signaling Pathway
The following diagram illustrates the simplified signaling cascade initiated by the binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, leading to downstream effects that promote angiogenesis.
Caption: Simplified VEGFR-2 signaling cascade.
Experimental Workflow for Evaluating VEGFR-2 Inhibitors
This diagram outlines a typical workflow for the preclinical evaluation of potential VEGFR-2 inhibitors, from initial screening to in vivo efficacy studies.
Caption: Preclinical workflow for VEGFR-2 inhibitor evaluation.
Experimental Protocols
VEGFR-2 Kinase Inhibition Assay (Generic Protocol)
This protocol describes a common method for determining the in vitro IC50 value of a test compound against VEGFR-2 kinase activity.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Test compound (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent
-
White, opaque 96-well plates
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
Add the diluted test compound or vehicle (DMSO) to the wells of a 96-well plate.
-
Add the VEGFR-2 enzyme to each well, except for the "no enzyme" control wells.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate to each well. The final ATP concentration should be at or near its Km for VEGFR-2.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP levels by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescent signal using a microplate reader.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the effect of a VEGFR-2 inhibitor on the viability of endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs).
Materials:
-
HUVECs or other relevant endothelial cell line
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom tissue culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed HUVECs into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Prepare serial dilutions of the test compound in complete cell culture medium.
-
Remove the medium from the wells and replace it with the medium containing the various concentrations of the test compound or vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-30 minutes to ensure complete dissolution.
-
Measure the absorbance of the purple formazan solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Cell viability is expressed as a percentage of the vehicle-treated control cells. The IC50 value (the concentration of inhibitor that causes 50% reduction in cell viability) can be calculated from the dose-response curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Angiogenesis | CymitQuimica [cymitquimica.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Vegfr-2-IN-27 and Axitinib in VEGFR-2 Inhibition
A Definitive Guide for Researchers in Oncology and Drug Development
In the landscape of targeted cancer therapy, inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) play a pivotal role in halting tumor angiogenesis. This guide provides a detailed head-to-head comparison of two such inhibitors: Vegfr-2-IN-27, a research compound, and axitinib, a clinically approved multi-kinase inhibitor. This objective analysis, supported by available experimental data, is intended to inform researchers, scientists, and drug development professionals on the biochemical and potential therapeutic distinctions between these two molecules.
Executive Summary
Axitinib emerges as a significantly more potent and well-characterized inhibitor of VEGFR-2 compared to the available data for this compound. With a sub-nanomolar IC50 for VEGFR-2, axitinib's high potency is established across numerous studies.[1] In contrast, this compound demonstrates a nanomolar IC50, suggesting a lower biochemical potency. Furthermore, axitinib has been extensively profiled for its kinase selectivity and has undergone rigorous clinical evaluation, leading to its approval for the treatment of advanced renal cell carcinoma.[2][3][4] Information regarding the broader selectivity and cellular activity of this compound is not widely available in published literature, highlighting a significant knowledge gap for a comprehensive comparison.
Data Presentation: Biochemical Potency and Target Selectivity
The following tables summarize the available quantitative data for this compound and axitinib, focusing on their inhibitory activity against VEGFR-2 and other kinases.
Table 1: In Vitro Inhibitory Potency against VEGFR-2
| Compound | IC50 (nM) for VEGFR-2 | Data Source |
| This compound | 14.8 | [5] |
| Axitinib | ~0.2 | [1] |
Table 2: Kinase Selectivity Profile of Axitinib
| Kinase Target | IC50 (nM) |
| VEGFR-1 | 0.1 |
| VEGFR-2 | 0.2 |
| VEGFR-3 | 0.1-0.3 |
| PDGFRβ | 1.6 |
| c-Kit | 1.7 |
Data for a broad kinase selectivity profile of this compound is not currently available in the public domain.
Mechanism of Action
Axitinib is a potent, ATP-competitive, type I inhibitor of multiple receptor tyrosine kinases, with high affinity for VEGFR-1, -2, and -3.[1][6] By binding to the ATP-binding pocket of the kinase domain, axitinib blocks the autophosphorylation and activation of VEGFRs, thereby inhibiting downstream signaling pathways crucial for angiogenesis, such as the PLCγ-PKC-MAPK pathway.[7][8][9]
The precise mechanism of action for This compound has not been extensively detailed in publicly accessible research. Based on its chemical structure, it is likely an ATP-competitive inhibitor, but further experimental validation is required to confirm its binding mode and type of inhibition (e.g., Type I or Type II).
Signaling Pathway Visualization
The following diagram illustrates the canonical VEGFR-2 signaling pathway and the points of inhibition by both this compound and axitinib.
Experimental Protocols
To enable a more comprehensive comparison, further experimental characterization of this compound is necessary. Below are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against VEGFR-2 kinase activity.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Biotinylated peptide substrate (e.g., Biotin-poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (this compound, axitinib) dissolved in DMSO
-
Streptavidin-coated microplates
-
Europium-labeled anti-phosphotyrosine antibody
-
Wash buffer (e.g., TBS with 0.1% Tween-20)
-
Assay buffer (e.g., TBS with 0.1% BSA)
-
Time-resolved fluorescence (TRF) plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase, biotinylated substrate, and test compound to the wells of a microplate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.
-
Wash the plate to remove unbound components.
-
Add the Europium-labeled anti-phosphotyrosine antibody and incubate.
-
Wash the plate again.
-
Add enhancement solution and read the time-resolved fluorescence signal.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Endothelial Cell Tube Formation Assay (Cell-based Angiogenesis Assay)
Objective: To assess the effect of inhibitors on the ability of endothelial cells to form capillary-like structures in vitro.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel® or similar basement membrane matrix
-
96-well tissue culture plates
-
Test compounds (this compound, axitinib) dissolved in DMSO
-
Calcein AM (for visualization)
-
Fluorescence microscope with image analysis software
Procedure:
-
Thaw Matrigel® on ice and coat the wells of a 96-well plate.
-
Allow the Matrigel® to solidify at 37°C for 30-60 minutes.
-
Harvest HUVECs and resuspend them in a serum-reduced medium.
-
Add the test compounds at various concentrations to the HUVEC suspension.
-
Seed the HUVEC suspension onto the solidified Matrigel®.
-
Incubate the plate at 37°C in a CO2 incubator for 4-18 hours.
-
Stain the cells with Calcein AM.
-
Visualize and capture images of the tube-like structures using a fluorescence microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
Compare the results from treated wells to untreated control wells to determine the inhibitory effect of the compounds.
Conclusion and Future Directions
The available data unequivocally establishes axitinib as a highly potent and selective inhibitor of VEGFR-2 with proven clinical efficacy. Its sub-nanomolar potency against VEGFR-2 is a key attribute contributing to its therapeutic effect. This compound, with a reported IC50 of 14.8 nM, is a less potent inhibitor based on the limited available information.
For a comprehensive evaluation of this compound's potential as a research tool or a therapeutic lead, further studies are imperative. A broad kinase selectivity screen is essential to understand its off-target effects. Cellular assays, such as the tube formation assay described, would provide insights into its anti-angiogenic activity in a biological context. Furthermore, in vivo studies in relevant animal models would be necessary to assess its efficacy and pharmacokinetic properties. Without this additional data, a direct and meaningful comparison to the well-established profile of axitinib remains incomplete. Researchers investigating novel VEGFR-2 inhibitors are encouraged to perform these foundational experiments to fully characterize their compounds.
References
- 1. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Axitinib versus sorafenib as second-line treatment for advanced renal cell carcinoma: overall survival analysis and updated results from a randomised phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. actionkidneycancer.org [actionkidneycancer.org]
- 4. Axitinib versus placebo as an adjuvant treatment of renal cell carcinoma: results from the phase III, randomized ATLAS trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacodynamic study of axitinib in patients with advanced malignancies assessed with 18F-3′deoxy-3′fluoro-l-thymidine positron emission tomography/computed tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 8. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Target Engagement of VEGFR-2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies and data for the in vivo validation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. As a critical mediator of angiogenesis, the process of new blood vessel formation, VEGFR-2 is a key target in the development of novel anticancer therapies.[1][2] Inhibiting VEGFR-2 can disrupt a tumor's blood supply, thereby impeding its growth and metastasis.[1] This guide focuses on the experimental validation of target engagement for small-molecule inhibitors of VEGFR-2, providing a framework for assessing their preclinical efficacy.
While direct in vivo validation data for a compound specifically named "Vegfr-2-IN-27" is not publicly available, this guide will compare several well-characterized VEGFR-2 inhibitors to illustrate the principles and practices of validating target engagement in a preclinical setting.
Comparative Analysis of Preclinical VEGFR-2 Inhibitors
The following table summarizes the in vivo performance of selected VEGFR-2 inhibitors from preclinical studies. This data highlights the common endpoints used to assess target engagement and anti-angiogenic activity.
| Inhibitor | Mechanism of Action | Animal Model | Dosage | Key In Vivo Readouts | Reference |
| Sunitinib | Multi-targeted tyrosine kinase inhibitor (including VEGFRs) | Mouse xenograft (HT-29, MKN-45) | Not specified | Inhibition of VEGFR-2 phosphorylation, anti-angiogenesis in zebrafish model.[3] | [3] |
| Sorafenib | Multi-kinase inhibitor (including VEGFR-2, PDGFR, and Raf kinases) | Mouse xenograft (various) | Not specified | Inhibition of VEGFR-2 phosphorylation, antitumor activity.[4] | [4] |
| Vandetanib | Inhibitor of VEGFR-2, EGFR, and RET tyrosine kinases | Mouse xenograft (Lewis Lung Carcinoma, B16.F10) | 80 mg/kg daily | Inhibition of tumor growth, decreased expression of integrin β3, downregulation of Ang2, upregulation of Tie2 and N-cadherin.[5] | [5] |
| Cediranib (AZD2171) | Potent inhibitor of all three VEGFRs | Mouse xenograft (Calu-6 lung carcinoma) | 3 mg/kg/day | Reduced phosphorylation of VEGFR-2, decreased tumor microvessel density.[6] | [6] |
| Axitinib | Potent and selective inhibitor of VEGFRs 1, 2, and 3 | In silico and in vitro studies | Not applicable | Strong binding affinity to VEGFR-2.[7] | [7] |
| Compound 13d (1,2,3-triazole scaffold) | VEGFR-2 inhibitor | Zebrafish model | Not specified | Potent anti-angiogenesis activity, more effective than Sunitinib in the zebrafish model.[3] | [3] |
Experimental Protocols for In Vivo Validation
Accurate assessment of in vivo target engagement is crucial for the preclinical development of VEGFR-2 inhibitors. Below are detailed protocols for key experimental assays.
Western Blot Analysis of VEGFR-2 Phosphorylation
Objective: To quantify the inhibition of VEGFR-2 autophosphorylation in tumor tissue following inhibitor treatment.
Protocol:
-
Animal Model: Utilize tumor-bearing mice (e.g., xenograft or syngeneic models).
-
Treatment: Administer the VEGFR-2 inhibitor or vehicle control to the mice at the desired dose and schedule.
-
Tissue Harvest: At a specified time point after the final dose, euthanize the animals and excise the tumors.
-
Tissue Lysis: Immediately snap-freeze the tumors in liquid nitrogen or homogenize them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Immunoprecipitation (Optional): For enhanced specificity, immunoprecipitate VEGFR-2 from the lysates using a VEGFR-2 specific antibody.
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with a primary antibody specific for phosphorylated VEGFR-2 (e.g., anti-pVEGFR-2 Tyr1175).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for total VEGFR-2 to normalize for protein loading.
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phosphorylated VEGFR-2 to total VEGFR-2 to determine the extent of inhibition.
-
Immunohistochemistry (IHC) for Microvessel Density
Objective: To assess the anti-angiogenic effect of the inhibitor by quantifying the density of blood vessels within the tumor.
Protocol:
-
Tissue Preparation:
-
Harvest tumors as described above and fix them in 10% neutral buffered formalin.
-
Embed the fixed tissues in paraffin and section them.
-
-
Immunostaining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using a citrate-based buffer.
-
Block endogenous peroxidase activity with hydrogen peroxide.
-
Block non-specific antibody binding with a blocking serum.
-
Incubate the sections with a primary antibody against an endothelial cell marker, such as CD31 or von Willebrand factor (vWF).
-
Wash and incubate with a biotinylated secondary antibody followed by an avidin-biotin-HRP complex.
-
Develop the signal with a chromogen such as diaminobenzidine (DAB).
-
Counterstain with hematoxylin.
-
-
Image Acquisition and Analysis:
-
Scan the stained slides at high resolution.
-
Identify "hot spots" of high microvessel density at low magnification.
-
At high magnification, count the number of stained microvessels in several fields of view.
-
Calculate the average microvessel density (MVD) per unit area.
-
In Vivo Efficacy Studies (Tumor Growth Inhibition)
Objective: To evaluate the overall antitumor effect of the VEGFR-2 inhibitor.
Protocol:
-
Cell Line and Animal Model: Select a suitable cancer cell line and implant the cells subcutaneously or orthotopically into immunocompromised mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Treatment Administration: Administer the inhibitor and vehicle control according to the predetermined dose and schedule.
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly). Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight Monitoring: Monitor the body weight of the animals as an indicator of toxicity.
-
Study Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a specified duration.
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) percentage at the end of the study.
-
Perform statistical analysis to determine the significance of the treatment effect.
-
Visualizing Pathways and Workflows
VEGFR-2 Signaling Pathway
The following diagram illustrates the canonical VEGFR-2 signaling cascade, which is the primary target of the inhibitors discussed. Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and undergoes autophosphorylation, initiating downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.[8][9]
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and in vitro and in vivo anti-angiogenesis study of a novel vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor based on 1,2,3-triazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy [mdpi.com]
- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 9. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of VEGFR-2 Inhibitor Binding Kinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding kinetics of various small-molecule inhibitors targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). While specific kinetic data for "Vegfr-2-IN-27" is not publicly available, this document offers a comprehensive comparison of well-characterized alternative compounds, providing valuable context for researchers in the field of angiogenesis and cancer therapy. The data presented herein is compiled from multiple studies to ensure a broad and objective overview.
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[1][2] Consequently, inhibiting VEGFR-2 is a primary strategy in oncology drug development.[3][4][5] Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain are a major class of these therapeutic agents.[2][3][5] Understanding the binding kinetics—the rates of association and dissociation—of these inhibitors is crucial for predicting their efficacy and duration of action in a physiological setting.
Comparative Binding Affinity of VEGFR-2 Inhibitors
The binding affinity of an inhibitor to its target is a key determinant of its potency. This is often quantified by the dissociation constant (KD) or the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher binding affinity and greater potency. The following table summarizes the binding affinities of several notable VEGFR-2 inhibitors.
| Compound | IC50 (nM) | KD (nM) | Comments |
| Rivoceranib | 16 | - | Demonstrated high selectivity for VEGFR-2.[6] The IC50 value can vary based on ATP concentration in the assay.[6] |
| Tivozanib | - | - | Identified as a potent VEGFR-2 inhibitor, but showed less selectivity compared to Rivoceranib.[6] |
| Sunitinib | - | - | A multi-targeted kinase inhibitor with activity against VEGFR-2, but was found to be the least selective in a comparative study.[6] |
| Lenvatinib | - | - | Showed a selectivity profile similar to Rivoceranib.[6] |
| Sorafenib | 588 (as reference) | - | A multi-kinase inhibitor used as a reference compound in several studies.[7] |
| Compound 7 (Quinazolin-4(3H)-one derivative) | 340 | - | Showed greater inhibitory action on VEGFR-2 compared to sorafenib in one study.[7] |
| Compound 6 (Urea-based quinazoline derivative) | 12.1 | - | Demonstrated remarkable potency, surpassing that of sorafenib.[7] |
| VEGF-A165a (Endogenous Ligand) | - | 0.0098 | Natural ligand for VEGFR-2, data from Surface Plasmon Resonance (SPR).[8] |
| VEGF-A165b (Endogenous Ligand) | - | 0.00067 | An anti-angiogenic variant of VEGF-A with high affinity for VEGFR-2.[8] |
| VEGF-A121 (Endogenous Ligand) | - | 0.660 | Another VEGF-A splice variant.[8] |
Note: IC50 values are dependent on assay conditions (e.g., ATP concentration) and may vary between different studies. KD values represent the equilibrium dissociation constant and are a direct measure of binding affinity.
Experimental Protocols
The determination of inhibitor binding kinetics and affinity for VEGFR-2 is commonly achieved through a variety of biochemical and biophysical assays.
Kinase Inhibition Assays (IC50 Determination)
A widely used method to determine the potency of a VEGFR-2 inhibitor is through in vitro kinase assays.
Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of VEGFR-2 by 50%.
General Protocol:
-
Reagents: Recombinant human VEGFR-2 kinase domain, a suitable substrate peptide (e.g., a poly(Glu, Tyr) peptide), ATP, and the test inhibitor at various concentrations.
-
Assay Setup: The kinase reaction is typically performed in a multi-well plate format. The VEGFR-2 enzyme, substrate, and varying concentrations of the inhibitor are pre-incubated.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The reaction mixture is then incubated at a controlled temperature (e.g., 37°C) for a specific period.
-
Detection: The amount of substrate phosphorylation is quantified. This can be done using various methods, such as:
-
Radiometric assays: Using radioactively labeled ATP (32P-ATP or 33P-ATP) and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based assays: Using commercial kits that measure the amount of ATP remaining after the kinase reaction.
-
Fluorescence-based assays: Employing modified substrates that become fluorescent upon phosphorylation.
-
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Surface Plasmon Resonance (SPR) (Kon, Koff, and KD Determination)
SPR is a powerful label-free technique used to measure real-time biomolecular interactions and determine kinetic parameters.
Objective: To determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD) of an inhibitor binding to VEGFR-2.
General Protocol:
-
Immobilization: The VEGFR-2 protein is immobilized onto the surface of a sensor chip.
-
Association Phase: A solution containing the inhibitor (analyte) at a specific concentration is flowed over the sensor chip surface. The binding of the inhibitor to the immobilized VEGFR-2 causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in response units, RU). This is monitored over time to determine the association rate (kon).[9]
-
Dissociation Phase: The inhibitor solution is replaced with a buffer flow. The dissociation of the inhibitor from VEGFR-2 is observed as a decrease in the SPR signal over time, allowing for the determination of the dissociation rate (koff).[9]
-
Data Analysis: The association and dissociation curves are fitted to kinetic models to calculate kon and koff. The equilibrium dissociation constant (KD) is then calculated as the ratio of koff/kon.[9]
Visualizing Key Processes
To better understand the context of VEGFR-2 inhibitor action and the experimental approaches used to characterize them, the following diagrams illustrate the VEGFR-2 signaling pathway and a typical experimental workflow for binding kinetics analysis.
Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.
References
- 1. Direct measurements of VEGF–VEGFR2 binding affinities reveal the coupling between ligand binding and receptor dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies [mdpi.com]
- 6. Comparative biochemical kinase activity analysis identifies rivoceranib as a highly selective VEGFR2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 8. VEGF-A splice variants bind VEGFRs with differential affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CHARACTERIZATION OF RECEPTOR BINDING KINETICS FOR VASCULAR ENDOTHELIAL GROWTH FACTOR-A USING SPR - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Vegfr-2-IN-27: A Comparative Guide to Approved Anti-Angiogenic Drugs
In the landscape of anti-angiogenic cancer therapies, the selective inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) remains a cornerstone of drug development. This guide provides a comprehensive comparison of the novel inhibitor, Vegfr-2-IN-27, against the established FDA-approved anti-angiogenic drugs: Sunitinib, Sorafenib, and Lenvatinib. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed examination of biochemical potency, cellular activity, and kinase selectivity, supported by experimental methodologies.
Executive Summary
This compound demonstrates notable potency against VEGFR-2, exhibiting a half-maximal inhibitory concentration (IC50) of 0.078 µM . This positions it as a highly effective inhibitor, reportedly 1.78 times more potent than Sunitinib (IC50 = 0.139 µM) in biochemical assays. While this compound shows promising anti-proliferative effects in various cancer cell lines, a comprehensive understanding of its clinical potential requires a thorough evaluation of its selectivity profile and in vivo efficacy in comparison to multi-kinase inhibitors like Sunitinib, Sorafenib, and Lenvatinib, which are known to target a broader range of kinases.
Data Presentation
Table 1: Biochemical Potency Against VEGFR-2
| Compound | VEGFR-2 IC50 (nM) | Reference |
| This compound | 78 | [1] |
| Sunitinib | 80 | [2] |
| Sorafenib | 90 | [3][4] |
| Lenvatinib | 4 | [5] |
Table 2: Kinase Selectivity Profile
| Kinase | This compound IC50 (nM) | Sunitinib IC50 (nM) | Sorafenib IC50 (nM) | Lenvatinib IC50 (nM) |
| VEGFR-2 | 78 | 80 | 90 | 4 |
| VEGFR-1 | Data Not Available | - | 26 | 22 |
| VEGFR-3 | Data Not Available | - | 20 | 5.2 |
| PDGFRβ | Data Not Available | 2 | 57 | 100 |
| c-KIT | Data Not Available | - | 68 | - |
| FGFR1 | Data Not Available | >10-fold selective for VEGFR2 | 580 | 46 |
| Raf-1 | Data Not Available | - | 6 | - |
| B-Raf | Data Not Available | - | 22 | - |
Note: A comprehensive kinase selectivity profile for this compound is not publicly available. The table highlights the multi-kinase nature of the approved drugs.
Table 3: Anti-Proliferative Activity in Cancer Cell Lines
| Cell Line | This compound IC50 (µM) | Sunitinib IC50 (µM) | Sorafenib IC50 (µM) | Lenvatinib IC50 (µM) |
| HepG2 (Liver) | - | - | 4.5 - 7.10 | 0.64 |
| Huh7 (Liver) | - | - | 11.03 | 0.42 |
| MV4;11 (Leukemia) | - | 0.008 | - | - |
| OC1-AML5 (Leukemia) | - | 0.014 | - | - |
| Hep3B2.1-7 (Liver) | - | - | - | 0.23 |
Note: Direct comparative data for this compound across a panel of cell lines against all three approved drugs is limited. The presented data is compiled from various sources.[6][7][8]
Experimental Protocols
VEGFR-2 Kinase Inhibition Assay (ELISA-based)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase domain.
-
Poly(Glu, Tyr) 4:1 as a substrate.
-
ATP (Adenosine triphosphate).
-
Test compounds (this compound and approved drugs).
-
Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP).
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate.
-
Stop solution (e.g., 2N H₂SO₄).
-
96-well microtiter plates.
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Assay buffer.
Procedure:
-
Coating: Coat 96-well plates with the poly(Glu, Tyr) substrate and incubate overnight at 4°C.
-
Blocking: Wash the plates and block with a suitable blocking buffer to prevent non-specific binding.
-
Compound Addition: Add serial dilutions of the test compounds to the wells.
-
Kinase Reaction: Initiate the kinase reaction by adding a mixture of recombinant VEGFR-2 kinase and ATP to each well. Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Detection: Wash the plates to remove unbound reagents. Add the anti-phosphotyrosine-HRP antibody and incubate to allow binding to the phosphorylated substrate.
-
Substrate Addition: After another wash step, add the TMB substrate. A color change will occur in the presence of HRP.
-
Stopping the Reaction: Stop the reaction by adding the stop solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The intensity of the color is proportional to the extent of substrate phosphorylation.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[1][9][10][11][12]
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., HepG2, HUVEC).
-
Cell culture medium and supplements.
-
Test compounds.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.[4][13]
In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of a compound in a living organism.
Procedure:
-
Cell Implantation: Subcutaneously implant human tumor cells (e.g., from a specific cancer cell line) into immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into treatment groups and administer the test compounds (e.g., this compound, Sunitinib) or a vehicle control, typically via oral gavage or intraperitoneal injection, according to a predetermined dosing schedule.
-
Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry to assess microvessel density).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.[14][15][16]
Mandatory Visualizations
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway and points of inhibition.
Experimental Workflow: Kinase Inhibition Assay
References
- 1. Human VEGFR-2/KDR(Vascular Endothelial Growth Factor Receptor 2) ELISA Kit - Elabscience® [elabscience.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Sorafenib, multikinase inhibitor (CAS 284461-73-0) | Abcam [abcam.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Antitumor Activity of Lenvatinib (E7080): An Angiogenesis Inhibitor That Targets Multiple Receptor Tyrosine Kinases in Preclinical Human Thyroid Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sciencellonline.com [sciencellonline.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. VEGFA [Biotinylated] : VEGFR2 Inhibitor Screening ELISA Kit | ACROBiosystems [acrobiosystems.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. researchgate.net [researchgate.net]
- 14. JCI - Upregulated stromal EGFR and vascular remodeling in mouse xenograft models of angiogenesis inhibitor–resistant human lung adenocarcinoma [jci.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. oncotarget.com [oncotarget.com]
Validating Vegfr-2-IN-27 Specificity: A Comparative Guide Using Knockout Models
For researchers, scientists, and drug development professionals, confirming the on-target specificity of a kinase inhibitor is a critical step in preclinical development. This guide provides a comparative framework for validating the specificity of Vegfr-2-IN-27, a potent VEGFR-2 inhibitor, with a focus on the gold-standard approach of using knockout mouse models. We will also explore alternative methods and compare their respective strengths and limitations, supported by experimental data and detailed protocols.
This compound is a small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1] While biochemical assays can determine in vitro potency, demonstrating specific engagement of VEGFR-2 in a complex biological system is paramount to predicting therapeutic efficacy and potential off-target toxicities. Here, we delve into the methodologies for confirming that the biological effects of this compound are indeed mediated through its intended target.
The Gold Standard: Endothelial-Specific VEGFR-2 Knockout Models
To definitively attribute the anti-angiogenic and anti-tumor effects of a VEGFR-2 inhibitor to its on-target activity, researchers can utilize genetically engineered mouse models in which the Vegfr2 gene is specifically deleted in endothelial cells. A common and effective model is the inducible Tie2-CreERT2;Vegfr2-floxed mouse. In this model, the Cre recombinase is expressed under the control of the endothelial-specific Tie2 promoter and is activated by tamoxifen administration, leading to the excision of the floxed Vegfr2 gene specifically in endothelial cells.[2]
By comparing the effects of this compound in these conditional knockout (cKO) mice with its effects in wild-type (WT) littermates, researchers can dissect the on-target versus off-target activities of the compound. A truly specific inhibitor would be expected to have a significantly diminished effect in the cKO mice, as its primary target is absent.
Experimental Workflow for In Vivo Specificity Validation
The following diagram outlines a typical experimental workflow for validating the specificity of a VEGFR-2 inhibitor using a conditional knockout mouse model.
Caption: Workflow for validating VEGFR-2 inhibitor specificity in vivo.
Comparative Performance Data
While specific data for this compound in a knockout model is not yet published, we can illustrate the expected outcomes based on studies with other well-characterized multi-kinase inhibitors that target VEGFR-2, such as Sunitinib and Sorafenib.
| Parameter | Wild-Type + Inhibitor | VEGFR-2 cKO + Inhibitor | Expected Outcome for a Specific Inhibitor | Reference |
| Tumor Volume Reduction | Significant reduction | Minimal to no reduction | The anti-tumor effect is largely abrogated in the absence of endothelial VEGFR-2. | [3] |
| Microvessel Density (MVD) | Significant decrease | No significant change | The anti-angiogenic effect is dependent on the presence of VEGFR-2 in the endothelium. | [4][5] |
| Phosphorylation of VEGFR-2 | Inhibition of phosphorylation | Not applicable (receptor absent) | Confirms target engagement in WT animals. | [5][6] |
| Survival Benefit | Significant increase in survival | Minimal to no increase in survival | The therapeutic benefit is primarily mediated through VEGFR-2 inhibition. | [3] |
Alternative and Complementary Approaches
While knockout models provide the most definitive evidence of on-target activity, other methods can offer valuable insights into an inhibitor's specificity.
| Method | Principle | Advantages | Limitations |
| Kinome Profiling | In vitro screening of the inhibitor against a large panel of kinases. | Broad assessment of potential off-targets. | Does not reflect the cellular or in vivo context; may not predict physiological off-target effects. |
| Phosphoproteomics | Mass spectrometry-based analysis of changes in protein phosphorylation in cells or tissues treated with the inhibitor. | Unbiased identification of signaling pathways affected by the inhibitor. | Can be complex to interpret; changes in phosphorylation may be indirect effects. |
| Cell-Based Assays with Engineered Cell Lines | Using cell lines that are dependent on VEGFR-2 signaling for proliferation or survival. | Provides a cellular context for assessing on-target activity. | May not fully recapitulate the in vivo tumor microenvironment. |
Signaling Pathway of VEGFR-2
Understanding the downstream signaling of VEGFR-2 is crucial for interpreting the effects of its inhibition. The following diagram illustrates the major signaling cascades initiated by VEGFR-2 activation.
Caption: Simplified VEGFR-2 signaling pathway.
Experimental Protocols
In Vivo Tumor Growth and Angiogenesis Assessment in Tie2-CreERT2;Vegfr2-floxed Mice
1. Animal Model and Induction of VEGFR-2 Deletion:
-
Breed Tie2-CreERT2 mice with Vegfr2-floxed mice to generate Tie2-CreERT2;Vegfr2-floxed offspring. Use non-Cre expressing floxed littermates as wild-type controls.
-
At 6-8 weeks of age, administer tamoxifen (e.g., 1 mg per day for 5 consecutive days via intraperitoneal injection) to the Tie2-CreERT2;Vegfr2-floxed mice to induce endothelial-specific deletion of VEGFR-2 (cKO group). Administer the vehicle (e.g., corn oil) to the wild-type control group.[2]
-
Allow a washout period of at least one week before tumor cell implantation.
2. Tumor Cell Implantation:
-
Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 Lewis Lung Carcinoma cells) into the flank of both cKO and WT mice.
3. Inhibitor Treatment:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice within each genotype group to receive either this compound (at a predetermined therapeutic dose) or vehicle control.
-
Administer the treatment daily via oral gavage or another appropriate route.
4. Monitoring and Endpoint Analysis:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and overall health.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Fix a portion of the tumor in formalin for immunohistochemical analysis of microvessel density (staining for CD31) and another portion snap-frozen for western blot analysis of protein phosphorylation.
Immunohistochemistry for Microvessel Density (MVD)
1. Tissue Processing:
-
Embed formalin-fixed, paraffin-embedded tumor tissues and cut 5 µm sections.
2. Staining:
-
Deparaffinize and rehydrate the sections.
-
Perform antigen retrieval using a citrate buffer (pH 6.0) at 95-100°C for 20 minutes.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate with a primary antibody against CD31 (a marker for endothelial cells) overnight at 4°C.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase conjugate.
-
Develop the signal with a suitable chromogen (e.g., DAB).
-
Counterstain with hematoxylin.
3. Quantification:
-
Capture images of multiple high-power fields per tumor section.
-
Quantify the number of CD31-positive vessels per unit area to determine the MVD.
Conclusion
The use of endothelial-specific VEGFR-2 knockout mouse models provides the most rigorous and conclusive method for validating the on-target specificity of this compound. By demonstrating a significantly reduced efficacy of the inhibitor in the absence of its intended target, researchers can confidently attribute its anti-angiogenic and anti-tumor effects to the specific inhibition of VEGFR-2. This approach, complemented by in vitro methods like kinome profiling and phosphoproteomics, is essential for the robust preclinical evaluation of novel kinase inhibitors and for building a strong foundation for their clinical development.
References
- 1. Antiangiogenic cancer drug sunitinib exhibits unexpected proangiogenic effects on endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. physoc.org [physoc.org]
- 3. Sorafenib Inhibits Tumor Growth and Improves Survival in a Transgenic Mouse Model of Pancreatic Islet Cell Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sunitinib: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sunitinib Prolongs Survival in Genetically Engineered Mouse Models of Multistep Lung Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Windows of Apatinib and Bevacizumab in Angiogenesis Inhibition
Apatinib, a small molecule VEGFR-2 tyrosine kinase inhibitor, and bevacizumab, a monoclonal antibody targeting VEGF-A, both disrupt the VEGF signaling pathway to inhibit angiogenesis, a critical process in tumor growth and metastasis. While their ultimate goal is the same, their distinct mechanisms of action result in different efficacy and toxicity profiles, thereby defining their respective therapeutic windows. This guide provides a comprehensive comparison of these two agents, supported by preclinical and clinical data, to inform researchers, scientists, and drug development professionals.
Mechanisms of Action: A Tale of Two Inhibitors
Bevacizumab, a humanized monoclonal antibody, functions by sequestering circulating VEGF-A, preventing its interaction with its receptors, primarily VEGFR-2, on the surface of endothelial cells.[1][2] This extracellular blockade effectively neutralizes the primary ligand responsible for initiating the angiogenic cascade.
In contrast, apatinib is a small molecule tyrosine kinase inhibitor that competitively binds to the intracellular ATP-binding site of the VEGFR-2 tyrosine kinase domain.[3] This intracellular inhibition prevents the autophosphorylation and activation of the receptor, even in the presence of VEGF-A, thereby blocking downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival.
dot
Figure 1: This diagram illustrates the distinct mechanisms of action of bevacizumab and apatinib in the VEGFR-2 signaling pathway.
Preclinical Efficacy: Head-to-Head in Xenograft Models
Preclinical studies in various cancer cell line xenograft models have demonstrated the anti-tumor efficacy of both apatinib and bevacizumab.
| Parameter | Apatinib | Bevacizumab | Cancer Model | Reference |
| Tumor Growth Inhibition | Significant inhibition | Significant inhibition | LoVo colon cancer xenograft | [4] |
| Tumor Growth Inhibition | Significant inhibition | Not directly compared | Intrahepatic cholangiocarcinoma (RBE cells) | [5] |
| Tumor Growth Inhibition | Synergistic effect with cytotoxic drugs | Not applicable | Esophageal squamous cell carcinoma (EC1 cells) | [6] |
| Tumor Growth Inhibition | Dose-dependent inhibition | 25% to 95% inhibition across various models | Gastric cancer xenografts | [7] |
| Tumor Growth Inhibition | Not applicable | Significant inhibition in high VEGF models | Non-small cell lung cancer (NSCLC) xenografts | [8] |
Clinical Efficacy: A Look at Human Trials
Clinical trials have established the efficacy of both apatinib and bevacizumab in various solid tumors, often in combination with chemotherapy.
| Indication | Drug | Trial Phase | Key Efficacy Endpoints | Reference |
| Advanced Gastric Cancer | Apatinib | Phase III | Median OS: 6.5 months (vs. 4.7 months with placebo) | [9] |
| Advanced Gastric Cancer | Apatinib | Real-world study | mPFS: 5.32 months; mOS: 9.76 months | [10] |
| Metastatic Colorectal Cancer | Bevacizumab | Pooled analysis of 7 RCTs | Significant increase in OS (HR 0.80) and PFS (HR 0.57) | [11] |
| Metastatic Colorectal Cancer | Bevacizumab | Phase III (NSABP C-08) | No significant improvement in DFS in adjuvant setting | [1] |
| Advanced NSCLC | Apatinib | Retrospective study | ORR: 11.0%; DCR: 67.0%; mPFS: 2.93 months | |
| Advanced NSCLC | Bevacizumab | Phase III (E4599) | Median OS: 12.3 months (vs. 10.3 months with PC alone) |
Toxicity Profiles: Defining the Therapeutic Window
The therapeutic window of a drug is determined by the balance between its efficacy and toxicity. Both apatinib and bevacizumab exhibit a range of on-target toxicities related to the inhibition of VEGF signaling.
| Adverse Event (Grade ≥3) | Apatinib (Incidence) | Bevacizumab (Incidence) | Reference |
| Hypertension | 9.7% | 5.58% | [1][2] |
| Proteinuria | 3.7% | 0.8% - 4.0% | [1] |
| Hand-Foot Syndrome | 8.6% | Not a characteristic AE | [1] |
| Hemorrhage | Not a primary reported AE | 2.43% | [2] |
| Gastrointestinal Perforation | Not a primary reported AE | 0.3% | [2] |
| Thromboembolic Events | Not a primary reported AE | Arterial and Venous events reported | [2] |
Experimental Protocols
Preclinical Xenograft Model for Efficacy Evaluation
dot
Figure 2: A generalized workflow for evaluating the efficacy of anti-angiogenic agents in a preclinical xenograft model.
A common preclinical model to assess the efficacy of anti-angiogenic agents involves the following steps:
-
Cell Line Selection and Culture: Human cancer cell lines, such as LoVo or HCT-116 for colorectal cancer, are cultured in appropriate media.[5]
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor xenograft.
-
Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.[5]
-
Drug Administration: Apatinib is typically administered orally daily, while bevacizumab is administered intraperitoneally or intravenously, often twice a week.[5] Dosing is based on previous dose-finding studies.
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. At the end of the study, tumors are excised, weighed, and may be analyzed for microvessel density (e.g., via CD31 staining) and apoptosis (e.g., via TUNEL assay).[5]
Phase III Clinical Trial Design for Efficacy and Safety Evaluation
dot
Figure 3: A simplified workflow illustrating the design of a Phase III clinical trial for evaluating anti-angiogenic drugs.
Pivotal Phase III clinical trials are designed to definitively assess the efficacy and safety of a new therapeutic agent against the current standard of care. A typical design includes:
-
Patient Population: Patients with a specific type and stage of cancer (e.g., metastatic adenocarcinoma of the stomach for apatinib, metastatic colorectal cancer for bevacizumab) who have met specific inclusion and exclusion criteria are enrolled.[1][3][9]
-
Randomization: Patients are randomly assigned to receive either the investigational agent in combination with standard chemotherapy or a placebo with standard chemotherapy.
-
Treatment Regimen: The dosage and schedule of the investigational drug and chemotherapy are clearly defined in the protocol. For example, in a gastric cancer trial, apatinib might be administered orally at a fixed dose daily, while in a colorectal cancer trial, bevacizumab is given as an intravenous infusion every 2-3 weeks.[1][9]
-
Efficacy Evaluation: Tumor response is assessed at baseline and at regular intervals using imaging techniques (e.g., CT scans) and evaluated based on standardized criteria such as RECIST (Response Evaluation Criteria in Solid Tumors). The primary endpoints are often progression-free survival (PFS) and overall survival (OS).[1][9]
-
Safety Assessment: Adverse events are monitored and graded according to the Common Terminology Criteria for Adverse Events (CTCAE). This allows for a standardized comparison of the toxicity profiles between the treatment and control arms.
Conclusion
Both apatinib and bevacizumab are effective anti-angiogenic agents, but their different mechanisms of action and resulting pharmacological properties lead to distinct therapeutic windows. Bevacizumab, an extracellular inhibitor of VEGF-A, has a well-established efficacy and safety profile across multiple tumor types. Its primary toxicities are related to systemic VEGF inhibition. Apatinib, an intracellular inhibitor of VEGFR-2, has shown significant efficacy, particularly in gastric cancer. Its toxicity profile includes adverse events common to small molecule tyrosine kinase inhibitors, such as hand-foot syndrome, in addition to the class-effects of VEGF pathway inhibition. The choice between these agents, or their sequencing and combination with other therapies, will depend on the specific tumor type, patient characteristics, and the desired balance between efficacy and manageable toxicity. Further research, including direct comparative trials, will be crucial to fully delineate the relative therapeutic windows of these important anti-cancer drugs.
References
- 1. Phase III Trial Assessing Bevacizumab in Stages II and III Carcinoma of the Colon: Results of NSABP Protocol C-08 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol of a randomised phase III clinical trial of sequential capecitabine or 5-fluorouracil plus bevacizumab (Cape/5-FU-Bmab) to capecitabine or 5-fluorouracil plus oxaliplatin plus bevacizumab (CapeOX/mFOLFOX6-Bmab) versus combination CapeOX/mFOLFOX6… | BMJ Open [bmjopen.bmj.com]
- 3. Randomized, Double-Blind, Placebo-Controlled Phase III Trial of Apatinib in Patients With Chemotherapy-Refractory Advanced or Metastatic Adenocarcinoma of the Stomach or Gastroesophageal Junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apatinib, a selective VEGFR2 inhibitor, improves the delivery of chemotherapeutic agents to tumors by normalizing tumor vessels in LoVo colon cancer xenograft mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The inhibitory effect of apatinib on different small cell lung cancer cells and in lung cancer‐bearing mice and patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phase III Study of Apatinib Tablets in the Treatment of Advanced or Metastatic Gastric Cancer | Clinical Research Trial Listing [centerwatch.com]
- 9. ascopubs.org [ascopubs.org]
- 10. Enhancing bevacizumab efficacy in a colorectal tumor mice model using dextran-coated albumin nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic effects of bevacizumab in combination with β-elemene on subcutaneous xenografts derived from HCT-116 human colon cancer cells - Li - Translational Cancer Research [tcr.amegroups.org]
Safety Operating Guide
Proper Disposal of Vegfr-2-IN-27: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for Vegfr-2-IN-27 is publicly available. The following disposal procedures are based on the safety data for the closely related compound, VEGFR2-IN-1, and general best practices for the disposal of hazardous chemical waste in a laboratory setting. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
Researchers, scientists, and drug development professionals handling this compound must adhere to stringent disposal protocols to ensure personal safety and environmental protection. As a potent tyrosine kinase inhibitor, this compound may possess significant biological activity and potential hazards. Based on data for the analogous compound VEGFR2-IN-1, this compound should be treated as a hazardous substance.
Hazard Profile and Classification
The hazard information for VEGFR2-IN-1, used here as a reference for this compound, indicates significant risks that necessitate careful handling and disposal.[1] The compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1]
| Hazard Classification (Based on VEGFR2-IN-1) | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound, whether in solid form or in solution, is critical. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]
1. Personal Protective Equipment (PPE): Before handling the waste, ensure appropriate PPE is worn, including:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A lab coat
2. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent wastes unless approved by your institution's EHS.[3]
-
Empty Containers: Containers that held this compound are considered hazardous waste. They should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[2][4] After rinsing, the container should be defaced of any labels and disposed of according to institutional guidelines.[2]
3. Labeling of Hazardous Waste: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the specific hazard characteristics (e.g., "Toxic," "Aquatic Hazard").
4. Storage of Hazardous Waste: Store the sealed hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[3][5] This area should be away from general traffic and have secondary containment to prevent the spread of any potential spills. Ensure that incompatible wastes are stored separately.[3]
5. Scheduling Waste Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not allow hazardous waste to accumulate in the laboratory for extended periods.
Experimental Protocols Cited
The disposal procedures outlined are based on standard laboratory safety protocols and information derived from the Safety Data Sheet for VEGFR2-IN-1. No specific experimental protocols for the disposal of this compound were found in the available literature. The primary cited source for hazard information is the Safety Data Sheet for VEGFR2-IN-1 provided by DC Chemicals.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Vegfr-2-IN-27
Disclaimer: A specific Safety Data Sheet (SDS) for Vegfr-2-IN-27 (CAS No. 2439096-14-5) is not publicly available. The following guidance is based on the safety profiles of similar kinase inhibitors and established laboratory safety protocols. Researchers must consult their institution's Environmental Health and Safety (EHS) department for a formal risk assessment and to establish specific handling and disposal procedures before working with this compound.
This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe handling, operational planning, and disposal of this compound, a potent VEGFR-2 inhibitor.
Hazard Assessment and Personal Protective Equipment
Given its nature as a potent kinase inhibitor, this compound should be handled with care to avoid potential pharmacological effects from accidental exposure. The primary routes of exposure are inhalation, skin contact, and ingestion.
Quantitative Hazard Data Summary (Based on Similar Compounds)
| Hazard Classification | Potential Effects | Precautionary Measures |
| Acute Toxicity (Oral) | Harmful if swallowed. | Do not ingest. Avoid creating dust. Wash hands thoroughly after handling. |
| Skin Irritation | May cause skin irritation upon direct contact. | Avoid skin contact. Wear appropriate gloves and a lab coat. |
| Eye Irritation | May cause serious eye irritation. | Wear safety glasses with side shields or chemical goggles. |
| Target Organ Toxicity | Potential for target organ effects with repeated or significant exposure. | Handle in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation. |
Recommended Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to create a barrier against potential exposure.[1][2]
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a robust barrier against skin contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes of powders or solutions. |
| Body Protection | Fully buttoned laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required when handling small quantities in a certified chemical fume hood. A NIOSH-approved respirator is recommended for weighing larger quantities or if there is a risk of aerosolization outside of a fume hood. | Minimizes the risk of inhaling airborne particles. |
Operational Plans: From Handling to Disposal
A systematic approach to handling and disposal is critical for laboratory safety.
Experimental Protocol: Safe Handling Workflow
-
Preparation: All manipulations involving solid this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to contain any airborne particles.
-
Weighing: Use disposable weigh boats and dedicated utensils. After weighing, securely seal the stock container and decontaminate its external surfaces.
-
Solution Preparation: When dissolving the compound, add the solvent to the powder slowly to prevent splashing. Ensure the final solution is in a clearly labeled, sealed container.
-
Administration: When treating cell cultures or performing in vivo studies, wear all recommended PPE. Use safety-engineered sharps for any injections.
Spill Management Protocol
Immediate and correct response to a spill is crucial to prevent exposure and contamination.
-
Alert and Secure: Immediately notify personnel in the vicinity of the spill. Restrict access to the affected area.
-
Assess and Don PPE: Evaluate the extent of the spill. Before cleanup, don the appropriate PPE, including double gloves, a lab coat, and eye protection. A respirator may be necessary for large spills of solid material.
-
Contain and Clean:
-
Solid Spills: Gently cover the powder with wetted absorbent material to prevent it from becoming airborne.
-
Liquid Spills: Absorb the solution with chemical absorbent pads or granules.
-
-
Decontaminate: After absorbing the spill, decontaminate the area with a suitable cleaning agent (e.g., soap and water), followed by a rinse with 70% ethanol.
-
Dispose: All materials used for cleanup must be collected in a sealed, labeled hazardous waste bag for proper disposal.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect all contaminated disposables (e.g., gloves, weigh boats, pipette tips) in a designated, sealed, and labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and labeled hazardous liquid waste container. Do not dispose of down the drain.
-
Sharps: All contaminated needles and syringes must be disposed of in an approved sharps container.
-
Final Disposal: Contact your institution's EHS department to arrange for the collection and disposal of all hazardous waste.
Visualized Workflows
The following diagrams illustrate the key processes for handling this compound.
Caption: Step-by-step procedure for the safe handling of this compound in a laboratory setting.
Caption: Logical flow of actions to be taken in the event of a this compound spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
